Product packaging for 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline(Cat. No.:CAS No. 1329835-59-7)

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline

Cat. No.: B589667
CAS No.: 1329835-59-7
M. Wt: 362.43
InChI Key: YKVCRCGFEFTQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is a high-purity chemical reference standard designed for use in pharmaceutical and metabolic research. As a structural analog of Pentoxifylline, a known hemorrheologic agent , this compound is of significant value for analytical studies. Researchers can utilize it as a critical standard in mass spectrometry and chromatography, such as in HPLC-UV or LC-MS/MS methods, to identify and quantify metabolites in biological samples. This enables detailed investigation into the metabolic pathway of Pentoxifylline, which is known to be extensively metabolized . Studying this desmethyl analog helps elucidate the structure-activity relationships and the pharmacokinetic profile of Pentoxifylline and its derivatives, particularly concerning the metabolic modifications on the xanthine core. The product is provided as a crystalline powder and is characterized by its high analytical grade purity to ensure reliable and reproducible research outcomes. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O4 B589667 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline CAS No. 1329835-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,3-bis(5-oxohexyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O4/c1-13(23)8-4-6-10-21-16-15(20(3)12-19-16)17(25)22(18(21)26)11-7-5-9-14(2)24/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVCRCGFEFTQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCN1C2=C(C(=O)N(C1=O)CCCCC(=O)C)N(C=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Pentoxifylline and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers and Drug Development Professionals

Introduction: Pentoxifylline, a xanthine derivative, has a well-established role in the management of peripheral vascular disease. Its therapeutic effects are not solely attributable to the parent drug but are significantly influenced by its active metabolites. This technical guide provides a comprehensive overview of the mechanism of action of Pentoxifylline's key metabolites, with a particular focus on available quantitative data, experimental methodologies, and the intricate signaling pathways involved. While the compound "3-Desmethyl-3-(5-oxohexyl) Pentoxifylline" is not a recognized metabolite of Pentoxifylline based on current scientific literature, this guide will delve into the actions of its well-characterized and pharmacologically significant metabolites, including the demethylated derivatives.

Pentoxifylline, chemically known as 3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione, undergoes extensive first-pass metabolism in the liver and erythrocytes, leading to the formation of seven known metabolites, designated as M1 through M7.[1] Among these, metabolites M1, M4, and M5 are found in appreciable levels in the plasma and are considered pharmacologically active.[1][2] Demethylation also occurs, leading to the formation of metabolites such as M6 (7-demethylated pentoxifylline) and M7 (7-demethylated M1).[3]

Core Mechanisms of Action of Major Pentoxifylline Metabolites

The therapeutic efficacy of Pentoxifylline is largely attributed to the collective actions of its metabolites, which modulate various physiological and cellular processes. The primary mechanisms include phosphodiesterase (PDE) inhibition, anti-inflammatory effects, and hemorheological improvements.

Phosphodiesterase Inhibition and cAMP-Mediated Signaling

Like its parent compound, the metabolites of Pentoxifylline act as non-selective phosphodiesterase inhibitors.[4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates Protein Kinase A (PKA) and triggers a cascade of downstream signaling events. This pathway is central to many of the observed therapeutic effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylate Cyclase Receptor->AC Activates Pentoxifylline_Metabolites Pentoxifylline Metabolites PDE Phosphodiesterase (PDE) Pentoxifylline_Metabolites->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates cluster_workflow Experimental Workflow: Cytokine Production Assay Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with Metabolites Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24h Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α by ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data ELISA->Data_Analysis End End Data_Analysis->End

References

Navigating the Metabolic Maze: An In-depth Guide to the In Vivo Pharmacokinetics of Pentoxifylline and its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

This technical guide delves into the in vivo pharmacokinetics of pentoxifylline, a methylxanthine derivative, and its principal, pharmacologically significant metabolites. While the specific compound "3-Desmethyl-3-(5-oxohexyl) Pentoxifylline" is not documented in the available scientific literature, this paper will focus on the well-characterized metabolic products of pentoxifylline, providing a robust resource for professionals in drug development. The metabolism of pentoxifylline is complex, involving multiple pathways that result in several metabolites, with two playing a crucial role in its therapeutic effects.

Pentoxifylline, chemically known as 1-(5-oxohexyl)-3,7-dimethylxanthine, undergoes extensive first-pass metabolism primarily in the liver, with erythrocytes also contributing to its biotransformation.[1][2] This process leads to the formation of at least seven metabolites, designated M1 through M7.[1] Among these, Metabolite 1 (M1), a hydroxy metabolite, and Metabolite 5 (M5), a carboxy metabolite, are the most prominent in plasma and are considered pharmacologically active.[3][4][5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for pentoxifylline and its major metabolites, M1 and M5, compiled from various in vivo studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug and its active derivatives.

Table 1: Pharmacokinetic Parameters of Pentoxifylline and its Major Metabolites in Healthy Male Volunteers (Single Oral Doses) [6]

CompoundDose (mg)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Half-life (hours)
Pentoxifylline 1002720.291930.39
200-0.41-0.84
40016070.4112290.84
Metabolite 1 (M1) 100-0.72-0.96
200-1.15-1.61
40027531.15-1.61
Metabolite 5 (M5) 100-0.72-0.96
200-1.15-1.61
40070571.15-1.61

Table 2: Pharmacokinetic Parameters of Pentoxifylline and Metabolite M5 in Patients with Chronic Heart Failure (Single 600 mg Oral Sustained-Release Tablet) [5]

CompoundCHF SeverityCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)
Pentoxifylline Moderate-1.6-
Severe-3.956% increase (non-significant)
Metabolite 5 (M5) Moderate-3.6-
Severe-5.659% increase (significant)

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the pharmacokinetics of pentoxifylline and its metabolites.

Human Pharmacokinetic Studies
  • Study Design: Most studies employ a randomized, crossover design.[7] For single-dose studies, subjects receive a specified dose of pentoxifylline, followed by a washout period before receiving another dose or placebo.[6][7] Multiple-dose studies involve repeated administration over several days to achieve steady-state concentrations.[8]

  • Subjects: Studies are typically conducted in healthy adult volunteers, often males, to minimize variability.[6] Specific patient populations, such as those with chronic heart failure or renal impairment, are also studied to understand disease-state effects on pharmacokinetics.[4][5]

  • Dosing Regimens: Pentoxifylline is administered orally, either as an immediate-release solution or as extended-release tablets.[6][8][9] Intravenous administration is used to determine absolute bioavailability.[10] Doses in human studies typically range from 100 mg to 600 mg.[5][6]

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[10] Plasma is separated by centrifugation and stored frozen until analysis.[2] For urinary metabolite analysis, urine is collected over a 24-hour period.[6]

  • Analytical Methods: The concentrations of pentoxifylline and its metabolites in plasma and urine are quantified using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[2][10] These methods provide the necessary sensitivity and specificity for accurate determination of pharmacokinetic parameters.

Animal Pharmacokinetic Studies
  • Animal Models: Common animal models for pharmacokinetic studies of pentoxifylline include dogs and mice.[10][11]

  • Dosing and Sample Collection: In a study with dogs, pentoxifylline was administered intravenously (15 mg/kg) and orally (15 mg/kg every 8 hours for 5 days).[10] Blood samples were collected at various time points post-administration to determine plasma concentrations.[10] In a study with C3H mice, pentoxifylline was administered intraperitoneally at doses of 10 mg/g or 100 mg/kg.[11]

Visualizing the Pathways and Processes

To better illustrate the metabolic fate of pentoxifylline and the workflow of a typical pharmacokinetic study, the following diagrams have been generated using Graphviz.

Pentoxifylline Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) M1 Metabolite 1 (M1) (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) Pentoxifylline->M1 Reduction M4 Metabolite 4 (M4) Pentoxifylline->M4 Oxidation M5 Metabolite 5 (M5) (1-(3-carboxypropyl)-3,7-dimethylxanthine) Pentoxifylline->M5 Oxidation M1->Pentoxifylline Oxidation Excretion Renal Excretion M1->Excretion M4->Excretion M5->Excretion

Caption: Metabolic pathway of pentoxifylline to its major metabolites.

cluster_protocol Experimental Protocol cluster_analysis Analytical Phase cluster_output Results SubjectRecruitment Subject Recruitment (Healthy Volunteers or Patients) Dosing Drug Administration (Oral or IV) SubjectRecruitment->Dosing Sampling Blood/Urine Sample Collection (Timed Intervals) Dosing->Sampling SampleProcessing Sample Processing (Centrifugation, Storage) Sampling->SampleProcessing Quantification Bioanalysis (HPLC or GC-MS) SampleProcessing->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis Data Data Interpretation and Reporting PK_Analysis->Data

Caption: General workflow of an in vivo pharmacokinetic study.

References

A Comprehensive Guide to the Identification of Pentoxifylline Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the identification and quantification of Pentoxifylline and its primary metabolites in human plasma. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Pentoxifylline, a xanthine derivative, undergoes extensive metabolism in humans, resulting in several pharmacologically active metabolites. Understanding the metabolic profile of Pentoxifylline is crucial for a comprehensive assessment of its efficacy and safety. This guide details the key metabolites, their pharmacokinetic properties, and the analytical methodologies for their detection.

Key Metabolites of Pentoxifylline in Human Plasma

Pentoxifylline is primarily metabolized through reduction and oxidation pathways.[1] The most significant metabolites found in human plasma are:

  • Metabolite I (M1 or Lisofylline): 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, formed via a reduction pathway.[2] This metabolite is pharmacologically active.[2]

  • Metabolite IV (M4): A carboxylic acid derivative.

  • Metabolite V (M5): 1-(3-carboxypropyl)-3,7-dimethylxanthine, a product of an oxidation pathway.[2] This is a major metabolite found in plasma and urine.[3]

Plasma concentrations of metabolites M1 and M5 can be significantly higher than the parent drug, with levels approximately five and eight times greater, respectively.[4]

Pharmacokinetic Properties

The pharmacokinetic parameters of Pentoxifylline and its major metabolites have been characterized in various studies. The following tables summarize key quantitative data from studies in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Pentoxifylline and its Metabolites after a Single Oral Dose of Pentoxifylline Solution in Healthy Male Volunteers [1]

AnalyteDose (mg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
Pentoxifylline 1002720.291930.39
2007890.385890.54
40016070.4112290.84
Metabolite I (M1) 1004870.729670.96
20012500.8924701.13
40027530.9449901.29
Metabolite V (M5) 1001890.917941.05
20010831.0636801.29
40070571.15128901.61

Table 2: Pharmacokinetic Parameters of Pentoxifylline and its Metabolites after a Single Oral Dose of 400 mg Extended-Release (ER) Pentoxifylline Tablet [2][5]

AnalyteConditionCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)t½ (hr)
Pentoxifylline Fasting144.4 - 150.03.29 - 3.70845.4 - 871.11.59 - 1.65
Fed157.8 - 162.14.1 - 5.4826.5 - 869.71.80 - 2.06
Metabolite I (M1) Single Dose143 - 3433.2-3.4
Steady-State562 - 5762.0 - 2.8--
Metabolite V (M5) Single Dose----
Steady-State9431.4--

Metabolic Pathway of Pentoxifylline

The metabolic conversion of Pentoxifylline to its primary metabolites, Lisofylline (M1) and the carboxypropyl derivative (M5), is depicted in the following diagram. This illustrates the key reduction and oxidation pathways.

Pentoxifylline_Metabolism PTX Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) M1 Metabolite I (M1) Lisofylline (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) PTX->M1 Reduction M5 Metabolite V (M5) (1-(3-carboxypropyl)-3,7-dimethylxanthine) PTX->M5 Oxidation

Metabolic pathways of Pentoxifylline to its major metabolites M1 and M5.

Experimental Protocols for Metabolite Identification

The accurate quantification of Pentoxifylline and its metabolites in human plasma is predominantly achieved using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or, more commonly, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.

Sample Preparation

A critical step in the analytical workflow is the extraction of the analytes from the complex plasma matrix. Common techniques include:

  • Protein Precipitation (PP): This is a simple and rapid method where a water-miscible organic solvent, such as methanol or acetonitrile, is added to the plasma sample to precipitate proteins.[6]

  • Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous plasma sample into an immiscible organic solvent, such as dichloromethane or ethyl acetate.

  • Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to selectively retain the analytes from the plasma sample, which are then eluted with an appropriate solvent.

The following diagram illustrates a typical experimental workflow for the analysis of Pentoxifylline and its metabolites in human plasma.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Processing Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS Extraction Extraction (Protein Precipitation, LLE, or SPE) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (e.g., C18 column) Evaporation->LC MS MS/MS Detection (e.g., ESI in positive MRM mode) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification PK Pharmacokinetic Analysis Quantification->PK

General experimental workflow for the analysis of Pentoxifylline and its metabolites.

LC-MS/MS Method

An LC-MS/MS method offers high sensitivity and specificity for the simultaneous quantification of Pentoxifylline and its metabolites. A representative protocol is summarized below.[6]

1. Sample Preparation (Protein Precipitation):

  • To 30 µL of plasma, add internal standards (e.g., deuterated Pentoxifylline).

  • Add 0.5 mL of cold methanol and vortex for 5 minutes.

  • Centrifuge at 20,800 x g for 10 minutes.

  • Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography:

  • Column: Imtakt Cadenza® CD-C18 (100 × 3 mm, 3 µm).[6]

  • Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (20:80, v/v).[6]

  • Flow Rate: 0.2 mL/min.[6]

  • Injection Volume: 7 µL.[6]

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.[6]

  • Detection: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Pentoxifylline (PTX): m/z 279.3 > 181.1[6]

    • Metabolite I (PTX-M1): m/z 281.1 > 263.1 > 160.90[6]

    • Metabolite V (PTX-M5): m/z 267.1 > 249.0 > 220.9[6]

This technical guide provides a foundational understanding of the key metabolites of Pentoxifylline in human plasma and the analytical approaches for their identification and quantification. The provided data and protocols can serve as a valuable starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics.

References

The Biological Activity of Pentoxifylline's Demethylated Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline (PTX), a xanthine derivative, is a hemorheologic agent widely used in the management of peripheral vascular diseases.[1][2] Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. Following administration, pentoxifylline undergoes extensive first-pass metabolism in the liver and erythrocytes, leading to the formation of several metabolites.[3] Among these, the demethylated metabolites, primarily 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I or M1, also known as lisofylline), 1-(4-carboxybutyl)-3,7-dimethylxanthine (Metabolite IV or M4), and 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V or M5), are of significant pharmacological interest.[4][5] This technical guide provides a comprehensive overview of the biological activities of these demethylated metabolites, with a focus on their hemorheological and anti-inflammatory properties.

Core Biological Activities

The demethylated metabolites of pentoxifylline contribute significantly to the overall pharmacological profile of the drug. Their primary activities can be categorized as hemorheological and anti-inflammatory.

Hemorheological Effects

Pentoxifylline and its metabolites improve blood flow by decreasing blood viscosity and enhancing the flexibility of red blood cells (RBCs).[2] Metabolites M1 and M5, in particular, have been shown to possess significant hemorheological effects.[4] They are reported to be similar to the parent compound in their ability to improve RBC membrane fluidity.[4]

Anti-inflammatory Effects

A key mechanism of action for pentoxifylline and its metabolites is the inhibition of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine.[6] This anti-inflammatory action is primarily mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of pentoxifylline and its demethylated metabolites.

CompoundTargetAssayResultCitation
PentoxifyllineTNF-α Production (LPS-stimulated)RAW 264.7 murine macrophagesInhibited[1]
Metabolite I (M1)TNF-α Production (LPS-stimulated)RAW 264.7 murine macrophagesInhibited[1]
Metabolite IV (M4)TNF-α Production (LPS-stimulated)RAW 264.7 murine macrophagesPoorly inhibited[1]
Metabolite V (M5)TNF-α Production (LPS-stimulated)RAW 264.7 murine macrophagesPoorly inhibited[1]
PentoxifyllineTNF-α Production (spontaneous)Alveolar macrophages from sarcoidosis patients91% inhibition at 0.1 mM, 98% inhibition at 1 mM[8]
PentoxifyllineTNF-α Production (LAM-induced)Macrophage cell lineIC50 ≈ 0.05 mg/ml[9]
PentoxifyllineTNF Production (LPS-induced)Rat thoracic aorta rings26% inhibition at 10 µM, 58% inhibition at 100 µM, 85% inhibition at 1000 µM[6]

Table 1: Comparative Anti-inflammatory Activity of Pentoxifylline and its Metabolites.

CompoundParameterExperimental ModelResultCitation
PentoxifyllineWhole Blood ViscosityCritically ill patients post-transfusionIncrease in viscosity was significantly less in the pentoxifylline group (26 ± 15% vs. 49 ± 14% at 10 s⁻¹)[10]
PentoxifyllineRed Blood Cell DeformabilityIn vitro hyperosmolar conditionsImproved impaired RBC deformability[11]
Pentoxifylline & Metabolite I (M1)Red Blood Cell DeformabilityEktacytometry of normal and sickle cellsNo effect on RBC deformability[12]
Pentoxifylline & Metabolite I (M1)Red Blood Cell ElongationLaser-assisted Optical Rotational Cell Analyser (LORCA)Significantly increased RBC elongation[13]
Metabolite I (M1)ADP-induced Platelet AggregationIn vitroMore active than pentoxifylline[4]
Metabolite V (M5)Epinephrine-induced Platelet AggregationIn vitroMore active than pentoxifylline[4]

Table 2: Comparative Hemorheological and Related Activities of Pentoxifylline and its Metabolites.

CompoundParameterCell LineResultCitation
Pentoxifylline & Metabolite I (M1)TNF-α induced CytotoxicityWC/1 murine fibrosarcoma cellsLess effective in protecting from cytotoxicity[1]
Metabolite IV (M4) & Metabolite V (M5)TNF-α induced CytotoxicityWC/1 murine fibrosarcoma cellsMore effective in protecting from cytotoxicity[1]
Pentoxifylline & Metabolite I (M1)Endothelial Cell ProliferationH5V endothelioma cellsDid not affect[1]
Metabolite IV (M4) & Metabolite V (M5)Endothelial Cell ProliferationH5V endothelioma cellsDid not affect[1]

Table 3: Comparative Effects of Pentoxifylline and its Metabolites on Cytotoxicity and Cell Proliferation.

Experimental Protocols

Measurement of TNF-α Release by ELISA

This protocol describes the quantification of TNF-α in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • 96-well microplate coated with anti-TNF-α antibody

  • Cell culture supernatants (samples)

  • Recombinant TNF-α standard

  • Biotin-conjugated anti-TNF-α antibody

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 1M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Plate Preparation: Bring all reagents to room temperature. Wash the pre-coated 96-well plate twice with wash buffer.

  • Standard and Sample Addition: Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate four times with wash buffer.

  • Detection Antibody: Add 100 µL of biotin-conjugated anti-TNF-α antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 3.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as in step 3.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards. Use the standard curve to determine the concentration of TNF-α in the samples.

Measurement of Red Blood Cell Deformability by Ektacytometry

Ektacytometry is a laser-diffraction method used to measure the deformability of red blood cells under shear stress.

Materials:

  • Ektacytometer

  • Polyvinylpyrrolidone (PVP) solution (isotonic)

  • Whole blood sample

  • Pipettes

Procedure:

  • Sample Preparation: Dilute a small volume of whole blood in the isotonic PVP solution.

  • Instrument Setup: Turn on the ektacytometer and allow it to warm up. Calibrate the instrument according to the manufacturer's instructions.

  • Measurement: Introduce the diluted blood sample into the instrument's shearing system. A laser beam is directed through the sample as it is subjected to a defined shear stress.

  • Data Acquisition: The diffraction pattern of the laser beam passing through the elongated red blood cells is captured by a detector.

  • Analysis: The instrument's software analyzes the diffraction pattern to calculate an elongation index (EI), which is a measure of red blood cell deformability. The EI is typically plotted as a function of shear stress.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of cytotoxicity.

Materials:

  • 6-well tissue culture plates

  • Agar (e.g., Noble agar)

  • Cell culture medium

  • Cells of interest

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Crystal violet staining solution

  • Microscope

Procedure:

  • Base Agar Layer: Prepare a 0.5-0.6% agar solution in cell culture medium. Pipette 1.5-2 mL of this solution into each well of a 6-well plate and allow it to solidify.

  • Cell Suspension: Harvest and count the cells. Prepare a single-cell suspension in cell culture medium.

  • Top Agar Layer: Prepare a 0.3-0.4% agar solution in cell culture medium. Mix the cell suspension with the top agar solution at a 1:1 ratio.

  • Plating: Immediately pipette 1.5-2 mL of the cell-agar mixture onto the solidified base agar layer in each well.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 1-3 weeks, or until colonies are visible. Add a small amount of fresh medium to the top of the agar every 2-3 days to prevent drying.

  • Staining: After the incubation period, stain the colonies with crystal violet solution for 10-30 minutes.

  • Washing and Drying: Gently wash the wells with water to remove excess stain. Allow the plates to air dry.

  • Colony Counting: Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells.

Signaling Pathways and Experimental Workflows

Pentoxifylline's Anti-inflammatory Signaling Pathway

Pentoxifylline exerts its anti-inflammatory effects primarily through the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can then phosphorylate and inactivate components of the NF-κB signaling pathway. The inhibition of NF-κB translocation to the nucleus prevents the transcription of pro-inflammatory cytokines such as TNF-α.

Pentoxifylline_Pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits cAMP cAMP ↑ PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_I NF-κB Inactivation PKA->NFkB_I Promotes NFkB_A NF-κB Activation NFkB_I->NFkB_A Prevents TNFa TNF-α Transcription ↓ NFkB_A->TNFa Induces

Caption: Pentoxifylline's anti-inflammatory signaling pathway.

Experimental Workflow for Assessing Biological Activity

A typical workflow to investigate the biological activity of pentoxifylline and its metabolites involves a series of in vitro assays.

Experimental_Workflow start Start culture Cell Culture (e.g., Macrophages, Endothelial cells) start->culture treatment Treatment with Pentoxifylline and Metabolites culture->treatment tnf_assay TNF-α Assay (ELISA) treatment->tnf_assay hemo_assay Hemorheology Assays (Ektacytometry, Viscometry) treatment->hemo_assay cyto_assay Cytotoxicity/Proliferation Assays (Colony Formation, MTT) treatment->cyto_assay data Data Analysis and Comparison tnf_assay->data hemo_assay->data cyto_assay->data end End data->end

Caption: General experimental workflow for studying metabolites.

Conclusion

The demethylated metabolites of pentoxifylline, particularly M1, M4, and M5, exhibit a range of biological activities that contribute to the therapeutic effects of the parent drug. While M1 appears to share the anti-inflammatory properties of pentoxifylline in terms of TNF-α inhibition, M4 and M5 are less effective in this regard but show greater protective effects against TNF-α-induced cytotoxicity. Furthermore, M1 and M5 have significant hemorheological effects, with M1 being more potent than pentoxifylline in inhibiting platelet aggregation. The diverse pharmacological profiles of these metabolites highlight the complexity of pentoxifylline's mechanism of action and underscore the importance of considering their individual contributions in drug development and clinical application. Further research is warranted to fully elucidate the quantitative structure-activity relationships and the precise molecular targets of these metabolites to optimize their therapeutic potential.

References

The In Vitro Metabolic Journey of Pentoxifylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline (PTX), a methylxanthine derivative, is a hemorheological agent utilized in the management of peripheral vascular disease. Its therapeutic efficacy is intrinsically linked to its biotransformation into several pharmacologically active metabolites. Understanding the in vitro metabolism of pentoxifylline is paramount for predicting its in vivo pharmacokinetics, evaluating potential drug-drug interactions, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the in vitro metabolism of pentoxifylline to its key derivatives, focusing on the enzymatic pathways, experimental protocols for its characterization, and the signaling cascades it modulates.

Metabolic Pathways of Pentoxifylline

The in vitro metabolism of pentoxifylline is a complex process primarily occurring in the liver and erythrocytes, yielding a series of phase I metabolites.[1] The most significant metabolites detected in plasma are Metabolite 1 (M1, a hydroxy derivative), Metabolite 4 (M4, a carboxy derivative), and Metabolite 5 (M5, another carboxy derivative).[2]

The primary metabolic reactions involve reduction and oxidation. The formation of the active metabolite M1 (lisofylline) is a reversible reduction reaction.[1] Further oxidation of pentoxifylline and its metabolites leads to the formation of various carboxylated and demethylated derivatives.

Enzymology of Pentoxifylline Metabolism

The biotransformation of pentoxifylline and its metabolites is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Specific isoforms implicated in its metabolism include CYP1A2, CYP2E1, CYP3A4, and CYP2A6.[3] The involvement of these isoforms can be concentration-dependent, highlighting the complexity of predicting its metabolic fate. For instance, at lower concentrations of the metabolite M1, CYP1A2 and CYP3A4 are the major isoforms responsible for its further metabolism, while at higher concentrations, CYP3A4 and CYP2A6 play a more significant role.[3]

Quantitative Analysis of In Vitro Metabolism

The kinetic parameters of enzyme-mediated reactions, Michaelis constant (Km) and maximum velocity (Vmax), are crucial for characterizing the metabolic pathways. While specific kinetic data for the direct conversion of pentoxifylline to its primary metabolites M1, M4, and M5 in human liver microsomes is not extensively reported in the literature, studies on the metabolism of its key metabolite, M1, provide valuable insights into the enzymatic processes.

The formation of pentoxifylline and Metabolite 3 (M3) from M1 in human liver microsomes has been shown to follow biphasic kinetics, suggesting the involvement of multiple enzymes with different affinities.[3]

Table 1: Kinetic Parameters for the In Vitro Metabolism of Metabolite M1 in Human Liver Microsomes [3]

ConversionParameterValue (Mean)
M1 to PentoxifyllineVmax11.648 nmol/min/mg protein
Km10.180 mM
Vmax25.622 nmol/min/mg protein
Km24.829 mM
M1 to M3Vmax10.062 nmol/min/mg protein
Km10.025 mM
Vmax20.491 nmol/min/mg protein
Km21.216 mM

Experimental Protocols

In Vitro Metabolism Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of pentoxifylline in human liver microsomes.

Materials:

  • Pentoxifylline

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Internal Standard (for HPLC analysis)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and pentoxifylline (at various concentrations to determine kinetics).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Samples are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for analysis by HPLC.

HPLC-UV Method for Quantification of Pentoxifylline and its Metabolites

This protocol provides a general framework for the analysis of pentoxifylline and its metabolites using High-Performance Liquid Chromatography with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphoric acid, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio will need to be optimized for specific separation needs. For example, a mobile phase of methanol-phosphoric acid (0.02 M, pH 5) in a 3:7 ratio has been used.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 274 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of pentoxifylline and its available metabolite standards of known concentrations.

  • Sample Analysis: Inject the supernatant from the in vitro metabolism assay into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas of pentoxifylline and its metabolites. Quantify the concentrations in the samples by comparing their peak areas to the standard curve.

Signaling Pathways Modulated by Pentoxifylline

Pentoxifylline exerts its pharmacological effects, including its anti-inflammatory properties, by modulating intracellular signaling pathways. A key mechanism of action is the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP).

By inhibiting PDEs, pentoxifylline leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets. One of the critical consequences of PKA activation is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). The suppression of NF-κB activity by the cAMP/PKA pathway is a central mechanism for the anti-inflammatory effects of pentoxifylline.

Pentoxifylline_Signaling_Pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibits TNF_alpha TNF-α Production NFkB_pathway->TNF_alpha Promotes Inflammation Inflammation TNF_alpha->Inflammation Leads to

References

Spectroscopic and Analytical Characterization of Pentoxifylline Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the analytical methodologies for the characterization of Pentoxifylline and its metabolites. While specific spectroscopic data for 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline is not publicly available, this document outlines the established experimental protocols for NMR and mass spectrometry analysis of related compounds. The guide includes generalized experimental workflows and data presentation formats that can be adapted for the analysis of novel or less common metabolites of Pentoxifylline.

Introduction

Pentoxifylline, a xanthine derivative, undergoes extensive metabolism in vivo, leading to the formation of several active and inactive metabolites. The characterization of these metabolites is crucial for understanding the drug's pharmacokinetic and pharmacodynamic profile. This guide focuses on the analytical techniques used to identify and quantify these metabolites, with a theoretical application to the specific, less-documented metabolite, this compound.

Analytical Methodologies

The analysis of Pentoxifylline and its metabolites from biological matrices typically involves a combination of chromatographic separation and spectroscopic detection.

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix (e.g., plasma, urine) and to concentrate the analytes of interest.

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Loading: The biological sample (e.g., plasma) is loaded onto the cartridge.

  • Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities.

  • Elution: The analytes of interest are eluted with an organic solvent (e.g., methanol, acetonitrile).

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for analysis.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for separating Pentoxifylline and its metabolites prior to detection.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Column: A C18 or C8 analytical column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry (MS) Detection

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites.

Experimental Protocol: LC-MS/MS Analysis

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like Pentoxifylline and its metabolites.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.

  • Scan Mode: For quantification, Multiple Reaction Monitoring (MRM) is used on a triple quadrupole instrument. For identification of unknown metabolites, full scan and product ion scan modes are employed.

Spectroscopic Data

While specific data for this compound is not available, this section presents the expected data based on the structure of Pentoxifylline and its known metabolites.

Mass Spectrometry Data

The molecular weight of this compound (C12H16N4O3) is 264.28 g/mol . The expected mass spectral data would be as follows:

IonExpected m/zNotes
[M+H]+265.129Protonated molecule
[M+Na]+287.111Sodium adduct
Fragment Ions
HypotheticalVariesFragmentation would likely involve cleavage of the oxohexyl side chain.

Note: The exact m/z values may vary slightly depending on the instrument calibration.

NMR Spectroscopy Data

NMR spectroscopy provides detailed structural information. For a novel metabolite like this compound, a full suite of 1D and 2D NMR experiments would be necessary for complete structural elucidation.

ExperimentPurpose
1D NMR
¹H NMRProvides information on the number and environment of protons.
¹³C NMRProvides information on the number and environment of carbon atoms.
2D NMR
COSYShows correlations between coupled protons.
HSQCShows correlations between protons and their directly attached carbons.
HMBCShows correlations between protons and carbons over two or three bonds.
NOESYShows through-space correlations between protons, aiding in stereochemistry determination.

Visualizations

General Metabolic Pathway of Pentoxifylline

The following diagram illustrates the primary metabolic transformations of Pentoxifylline. The position of a hypothetical desmethylation at the 3-position is indicated.

Pentoxifylline_Metabolism PTX Pentoxifylline M1 Lisofylline (Hydroxyhexyl metabolite) PTX->M1 Reduction M_desmethyl 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline (Hypothetical) PTX->M_desmethyl N-Demethylation Other_metabolites Other Metabolites (e.g., Carboxypropyl metabolite) PTX->Other_metabolites Oxidation

Caption: General metabolic pathways of Pentoxifylline.

Experimental Workflow for Metabolite Identification

The logical flow for identifying and characterizing a novel metabolite from a biological sample is depicted below.

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Confirmation Biological_Sample Biological Sample (e.g., Plasma, Urine) SPE Solid-Phase Extraction Biological_Sample->SPE LC_MS LC-MS/MS Analysis (Full Scan & Product Ion Scan) SPE->LC_MS Data_Processing Data Processing & Putative Identification LC_MS->Data_Processing Synthesis Chemical Synthesis of Reference Standard Data_Processing->Synthesis Hypothesis Driven Comparison Comparison of Spectroscopic Data Data_Processing->Comparison NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Synthesis->NMR NMR->Comparison

Caption: Workflow for metabolite identification and characterization.

Conclusion

The analytical characterization of drug metabolites is a cornerstone of drug development. While direct spectroscopic data for this compound are not currently in the public domain, the established methodologies for Pentoxifylline and its other metabolites provide a clear and robust framework for its future identification and characterization. The protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers in this field.

An In-depth Technical Guide to the Solubility and Stability of Pentoxifylline and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific experimental data was found for a compound named "3-Desmethyl-3-(5-oxohexyl) Pentoxifylline." The major metabolites of Pentoxifylline are commonly designated as M1 through M7. This guide will focus on the parent drug, Pentoxifylline, and its major, well-characterized metabolite, M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine), as a representative example to address the core requirements of this technical guide.

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of Pentoxifylline and its metabolites. It is intended for researchers, scientists, and professionals in drug development.

Solubility Profile

The solubility of a drug substance is a critical physicochemical property that influences its absorption and bioavailability. Below is a summary of the available solubility data for Pentoxifylline. No quantitative solubility data was found for the metabolite M5.

Table 1: Solubility of Pentoxifylline

SolventSolubilityReference
ChloroformSoluble[1]
MethanolSoluble[1]
WaterSoluble[1]
Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.

Protocol: Equilibrium Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., Pentoxifylline or its metabolite) to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification: Dilute the filtered solution with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each condition.

G cluster_prep Preparation cluster_sample Sampling cluster_analysis Analysis prep1 Add excess compound to buffers prep2 Agitate at constant temperature prep1->prep2 sample1 Settle suspension prep2->sample1 sample2 Filter supernatant sample1->sample2 analysis1 Dilute filtrate sample2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 result Determine Solubility analysis2->result

Figure 1: Workflow for Equilibrium Solubility Determination.

Stability Profile

Drug stability is a critical quality attribute that ensures the safety and efficacy of a pharmaceutical product throughout its shelf life. Stability studies are conducted according to the International Council for Harmonisation (ICH) guidelines.

While specific stability data for "this compound" is unavailable, a study on an extemporaneously prepared oral suspension of Pentoxifylline provides some insight into its stability under specific conditions.

Table 2: Stability of Pentoxifylline Oral Suspension (20 mg/mL)

Storage ConditionDurationResultReference
25 °C91 daysStable[1]
4 °C91 daysStable[1]
Experimental Protocol for Stability Testing

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.

Protocol: Forced Degradation Study

  • Stress Conditions: Expose the drug substance (in solid state and in solution) to various stress conditions as per ICH Q1A(R2) guidelines:

    • Acidic: 0.1 N HCl at 60 °C for 24 hours.

    • Basic: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours.

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent drug from any degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent drug to ensure no co-eluting peaks are present. Calculate the mass balance to account for all the material after degradation.

  • Identification of Degradants: If significant degradation is observed, attempt to identify the structure of the degradation products using techniques like LC-MS/MS.

G cluster_stress Forced Degradation Conditions cluster_evaluation Evaluation start Drug Substance acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis purity Peak Purity analysis->purity mass Mass Balance analysis->mass identification Degradant Identification analysis->identification G cluster_downstream Downstream Effects pentoxifylline Pentoxifylline pde Phosphodiesterase (PDE) pentoxifylline->pde camp cAMP pde->camp inhibition leads to increase pka Protein Kinase A (PKA) camp->pka activates tnf Inhibition of TNF-α pka->tnf leukotriene Inhibition of Leukotriene Synthesis pka->leukotriene inflammation Reduced Inflammation tnf->inflammation leukotriene->inflammation

References

Methodological & Application

Application Note: High-Throughput Quantification of Pentoxifylline and its Major Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pentoxifylline (PTX) and its primary active metabolites, lisofylline (M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5), in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This high-throughput assay is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood circulation. It undergoes extensive metabolism in the body, primarily to its active metabolites, lisofylline (M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5). Accurate quantification of the parent drug and its metabolites is crucial for understanding its pharmacokinetic profile and therapeutic efficacy. This application note provides a detailed protocol for a highly selective and sensitive LC-MS/MS method for the simultaneous determination of pentoxifylline and its key metabolites in plasma.

Metabolic Pathway of Pentoxifylline

Pentoxifylline_Metabolism PTX Pentoxifylline (PTX) M1 Lisofylline (M1) (Metabolite 1) PTX->M1 Reduction M5 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5) (Metabolite 5) PTX->M5 Oxidation

Caption: Metabolic conversion of Pentoxifylline to its major metabolites.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of analytes from plasma.

Sample_Preparation_Workflow plasma Plasma Sample (100 µL) precipitation Add 300 µL of cold Acetonitrile (with Internal Standard) plasma->precipitation is Internal Standard (e.g., Pentoxifylline-d6) is->precipitation vortex Vortex Mix (1 min) precipitation->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection

Caption: Workflow for plasma sample preparation.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with a gradient elution.

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min
Mass Spectrometry

The analytes were detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterPentoxifylline (PTX)Lisofylline (M1)1-(3-carboxypropyl)-3,7-dimethylxanthine (M5)
Precursor Ion (m/z) 279.2281.2267.1
Product Ion (m/z) 181.1181.1193.1
Collision Energy (eV) 252022
Cone Voltage (V) 303035

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)
Pentoxifylline (PTX) 1 - 1000195.2 - 103.5< 5.8
Lisofylline (M1) 1 - 1000196.8 - 104.1< 6.2
1-(3-carboxypropyl)-3,7-dimethylxanthine (M5) 5 - 2500594.5 - 102.7< 7.1

Detailed Protocols

Stock Solution Preparation
  • Prepare individual stock solutions of pentoxifylline, lisofylline, and 1-(3-carboxypropyl)-3,7-dimethylxanthine in methanol at a concentration of 1 mg/mL.

  • Prepare a stock solution of the internal standard (e.g., pentoxifylline-d6) in methanol at a concentration of 1 mg/mL.

  • Store stock solutions at -20°C.

Calibration Standards and Quality Control Samples
  • Prepare working solutions by serially diluting the stock solutions with a 50:50 mixture of methanol and water to create a series of calibration standards.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Spike blank human plasma with the working solutions to create calibration standards and QC samples.

Sample Preparation Protocol
  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 100 µL of each sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard at a final concentration of 100 ng/mL.

  • Vortex the tubes for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS System Operation
  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the mass spectrometer with the MRM transitions and optimized parameters as listed in the Mass Spectrometry table.

  • Create a sequence table in the instrument control software with the sample list, including blanks, calibration standards, QC samples, and unknown samples.

  • Initiate the LC-MS/MS analysis.

Data Analysis
  • Integrate the chromatographic peaks for each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a linear regression with a 1/x² weighting.

  • Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of pentoxifylline and its major metabolites in human plasma. The simple sample preparation and fast chromatography make it suitable for high-throughput analysis in clinical and research settings.

Application Note and Protocol for the HPLC Analysis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline (Metabolite V)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline, a significant metabolite of Pentoxifylline. The following methodology is compiled from established practices for the analysis of Pentoxifylline and its metabolites, offering a robust starting point for method development and validation in a research or clinical setting.

Introduction

Pentoxifylline, a xanthine derivative, is a hemorheologic agent used to treat peripheral vascular disease. It undergoes extensive metabolism in vivo, forming several active metabolites. One of these is the carboxylic acid metabolite, this compound (also referred to as Metabolite V). Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This application note describes a reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, chromatographic separation, and detection of this compound in biological matrices such as plasma.

2.1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a reliable method for extracting Pentoxifylline and its metabolites from plasma[1].

  • Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 1 mL of plasma sample, add an internal standard (e.g., 7-(2'-chloroethyl)theophylline) and vortex. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.

2.2. HPLC Instrumentation and Conditions

The following HPLC conditions are based on methods developed for the separation of Pentoxifylline and its acidic metabolites[2].

ParameterRecommended Condition
HPLC System A standard HPLC system with a UV detector
Column LiChrospher 100 RP-18 (5 µm) or equivalent C18 column
Mobile Phase A mixture of water, dioxane, and acetonitrile (87:6.5:6.5, v/v/v) acidified with 0.5% (v/v) acetic acid[1]. Alternatively, a mobile phase of methanol and 0.02 M phosphoric acid (pH 5) (3:7) can be effective for separating acidic metabolites[2].
Flow Rate 1.0 mL/min
Column Temperature Ambient (approximately 25°C)
Detection Wavelength 275 nm[1]
Injection Volume 20 µL

2.3. Method Validation Parameters

  • Linearity: The relationship between the concentration of the analyte and the detector response.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Precision: The closeness of agreement between a series of measurements.

  • Accuracy: The closeness of the measured value to the true value.

  • Recovery: The efficiency of the extraction procedure.

Data Presentation

The following tables summarize the expected chromatographic parameters and representative validation data for Pentoxifylline and its metabolites based on published methods.

Table 1: Chromatographic Parameters

CompoundExpected Retention Time (min)
Pentoxifylline~5-7
This compound (Metabolite V) To be determined (expected to be shorter than Pentoxifylline due to increased polarity)
Internal Standard (e.g., 7-(2'-chloroethyl)theophylline)To be determined

Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase composition and must be determined experimentally.

Table 2: Representative Method Validation Data for Pentoxifylline and its Metabolites

ParameterPentoxifyllineOther Metabolites
Linearity Range (ng/mL) 15 - 400[3]25 - 1000 (for main metabolites)[1]
LOD (ng/mL) 5[3]25 (for main metabolites)[1]
LOQ (ng/mL) 15[3]25 (for main metabolites)[1]
Recovery (%) >85[1]>85[1]
Intra-day Precision (%RSD) < 10< 15
Inter-day Precision (%RSD) < 10< 15

Note: The values presented are indicative and should be established for this compound during in-house method validation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing start Plasma Sample Collection add_is Addition of Internal Standard start->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon injection Injection into HPLC dry_recon->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (275 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC analysis workflow for this compound.

Signaling Pathway (Metabolism of Pentoxifylline)

The diagram below illustrates the metabolic pathway of Pentoxifylline, leading to the formation of this compound (Metabolite V).

Pentoxifylline_Metabolism PTX Pentoxifylline M1 Lisofylline (Metabolite I) PTX->M1 Reduction M5 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline (Metabolite V) PTX->M5 Oxidation Other Other Metabolites PTX->Other Other Pathways

Caption: Simplified metabolic pathway of Pentoxifylline.

Conclusion

The described HPLC method provides a solid foundation for the reliable quantification of this compound in biological samples. Adherence to the outlined sample preparation and chromatographic conditions, followed by a thorough method validation, will ensure the generation of accurate and reproducible data critical for advancing research and development in this field.

References

Solid-Phase Extraction of Pentoxifylline and its Metabolites from Urine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of pentoxifylline (PTX) and its primary active metabolites, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I, M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V, MV), from human urine. The described method is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. The protocol includes sample pre-treatment with enzymatic hydrolysis to account for conjugated metabolites, a robust SPE procedure for analyte enrichment and matrix purification, and suggested parameters for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood flow. It undergoes extensive metabolism in the liver, with the majority of its metabolites being excreted in the urine. The primary metabolites, M1 and MV, contribute to the overall pharmacological effect of the drug.[1] Accurate and reliable quantification of PTX and its metabolites in urine is crucial for understanding its disposition and for clinical and forensic purposes. Solid-phase extraction is a widely used technique for the sample preparation of biological fluids due to its efficiency in isolating and concentrating analytes while removing interfering matrix components.[2]

Metabolic Pathway of Pentoxifylline

Pentoxifylline is primarily metabolized in the liver through oxidation and reduction pathways. The main active metabolites are Metabolite I (Lisofylline), formed via reduction, and Metabolite V, formed through oxidation. These metabolites, along with the parent drug, can be conjugated with glucuronic acid before renal excretion.

Pentoxifylline Metabolism Metabolic Pathway of Pentoxifylline PTX Pentoxifylline M1 Metabolite I (M1) (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) PTX->M1 Reduction MV Metabolite V (MV) (1-(3-carboxypropyl)-3,7-dimethylxanthine) PTX->MV Oxidation Conjugates Glucuronide Conjugates PTX->Conjugates M1->Conjugates MV->Conjugates Excretion Urinary Excretion Conjugates->Excretion

Caption: Metabolic pathway of Pentoxifylline.

Experimental Protocols

Materials and Reagents
  • Pentoxifylline, Metabolite I, and Metabolite V analytical standards

  • Internal Standard (e.g., Pentoxifylline-d6)

  • Beta-glucuronidase from Patella vulgata

  • Phosphate buffer (0.1 M, pH 6.8)

  • Formic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Solid-Phase Extraction (SPE) cartridges: Mixed-mode cation exchange or reversed-phase C18 cartridges are recommended.

Sample Pre-treatment: Enzymatic Hydrolysis

Since pentoxifylline and its metabolites can be excreted as glucuronide conjugates, an enzymatic hydrolysis step is recommended to cleave these conjugates and quantify the total analyte concentration.[3]

  • To 1 mL of urine sample, add 50 µL of the internal standard solution.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.8).

  • Add 20 µL of β-glucuronidase solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the sample at 60°C for 2 hours.

  • Allow the sample to cool to room temperature before proceeding to the SPE step.

Solid-Phase Extraction (SPE) Protocol

The following is a general protocol that can be adapted for mixed-mode cation exchange or C18 cartridges. Optimization may be required based on the specific cartridge and equipment used.

SPE Workflow Solid-Phase Extraction Workflow cluster_0 Pre-treatment cluster_1 Solid-Phase Extraction cluster_2 Post-Extraction Urine Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample Condition->Load Wash1 3. Wash 1 (e.g., 5% Methanol in Water) Load->Wash1 Wash2 4. Wash 2 (e.g., Acetonitrile) Wash1->Wash2 Elute 5. Elute Analytes (e.g., Methanol with 2% Formic Acid) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of Pentoxifylline from urine.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.

  • Elution:

    • Elute the analytes with 2 mL of an appropriate elution solvent. A common choice is methanol containing a small percentage of acid (e.g., 2% formic acid) to ensure the analytes are in their neutral or ionized form for efficient elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Analyte Recovery

AnalyteExpected Recovery (%)
Pentoxifylline (PTX)> 85%
Metabolite I (M1)> 80%
Metabolite V (MV)> 75%

Table 2: Method Detection and Quantification Limits

AnalyteEstimated Limit of Detection (LOD) (ng/mL)Estimated Limit of Quantification (LOQ) (ng/mL)
Pentoxifylline (PTX)515
Metabolite I (M1)1025
Metabolite V (MV)1530

Discussion

The presented SPE protocol offers a robust and reliable method for the extraction of pentoxifylline and its major metabolites from urine. The enzymatic hydrolysis step is critical for an accurate determination of the total excreted amounts of the analytes. The choice of SPE sorbent (mixed-mode or reversed-phase) will depend on the specific characteristics of the analytical column and the desired selectivity. It is recommended to use a deuterated internal standard for each analyte to correct for matrix effects and variations in extraction efficiency. The final analytical determination is typically performed by LC-MS/MS, which provides the necessary sensitivity and selectivity for the quantification of these compounds in a complex biological matrix like urine.[7][8]

Conclusion

This application note provides a comprehensive framework for the solid-phase extraction of pentoxifylline and its metabolites from urine. The detailed protocol and expected performance characteristics will be a valuable resource for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry. Further validation of this method in a specific laboratory setting is recommended to ensure compliance with regulatory guidelines.

References

Application Notes: In Vitro Assays for 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pentoxifylline (PTX) is a methylxanthine derivative with multifaceted pharmacological effects, primarily used to improve blood flow in patients with peripheral vascular disease.[1] Its mechanisms of action include the non-selective inhibition of phosphodiesterase (PDE) enzymes and significant anti-inflammatory and immunomodulatory properties.[2][3] PTX is extensively metabolized in vivo to several pharmacologically active compounds, including 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline, also known as metabolite M5.[4][5] To elucidate the specific contribution of M5 to the overall therapeutic profile of Pentoxifylline, it is essential to characterize its activity using targeted in vitro assays.

These application notes provide detailed protocols for two key in vitro assays designed to quantify the biological activity of M5: a Phosphodiesterase (PDE) Inhibition Assay and a Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay. A protocol for a supporting Cell Viability Assay is also included to control for potential cytotoxicity. These assays are fundamental for researchers in pharmacology and drug development seeking to understand the compound's mechanism of action and therapeutic potential.

Primary Mechanisms of Action for Assay Development

The development of in vitro assays for M5 is based on the established activities of its parent compound, Pentoxifylline:

  • Phosphodiesterase (PDE) Inhibition : PTX inhibits PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and mediates various downstream effects, including smooth muscle relaxation and reduced inflammation.[2][3]

  • Anti-inflammatory Effects : PTX is a known inhibitor of TNF-α synthesis, a key pro-inflammatory cytokine involved in numerous inflammatory diseases.[2][6] This effect is a cornerstone of its immunomodulatory activity.

The following protocols will allow researchers to quantify the potency of M5 in modulating these two critical pathways.

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

Assay Principle

This protocol describes a luminometric method to measure the inhibitory activity of this compound on phosphodiesterase (PDE) enzymes. The assay quantifies PDE activity by measuring the amount of cAMP hydrolyzed by the enzyme. In a multi-step reaction, the remaining cAMP binds to and activates Protein Kinase A (PKA), which then consumes ATP. A luciferase-based reagent is used to measure the remaining ATP; the resulting luminescent signal is inversely proportional to PDE activity. A potent inhibitor will prevent cAMP hydrolysis, leading to low ATP consumption and a strong luminescent signal. This method is adapted from commercially available kits such as the PDE-Glo™ Phosphodiesterase Assay.[7]

Materials and Reagents

  • This compound (M5)

  • Pentoxifylline (Parent compound control)

  • Rolipram or other known PDE4 inhibitor (Positive control)

  • Recombinant human PDE enzyme (e.g., PDE4)

  • PDE-Glo™ Phosphodiesterase Assay Kit (or equivalent), containing:

    • Reaction Buffer

    • cAMP substrate

    • ATP

    • PKA

    • Kinase-Glo® Reagent

  • DMSO (Vehicle)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Luminometer

Experimental Protocol

  • Compound Preparation :

    • Prepare a 10 mM stock solution of M5, Pentoxifylline, and the positive control (e.g., Rolipram) in 100% DMSO.

    • Perform serial dilutions of the stock solutions in DMSO to create a concentration-response curve (e.g., 10-point, 3-fold dilutions). The final top concentration in the assay might be 100 µM.

  • Assay Setup :

    • Prepare the PDE Reaction Mix: In a tube, combine the Reaction Buffer, cAMP substrate, and PDE enzyme according to the manufacturer's instructions.

    • Add 5 µL of diluted test compounds, controls, or DMSO (vehicle control) to the wells of the assay plate.

    • Add 5 µL of the PDE Reaction Mix to each well to initiate the reaction.

    • Include "No PDE" control wells containing buffer and substrate but no enzyme, to determine the baseline for 100% inhibition.

    • Incubate the plate at room temperature (22-25°C) for 60 minutes.

  • Signal Generation and Detection :

    • Prepare the cAMP-dependent PKA/ATP Mix: Combine the Reaction Buffer, PKA, and ATP as per the kit protocol.

    • Add 10 µL of this mix to each well.

    • Incubate for 40 minutes at room temperature. This allows PKA to consume ATP in proportion to the amount of cAMP remaining after the PDE reaction.

    • Add 20 µL of Kinase-Glo® Reagent to each well. This reagent lyses the components and initiates the luciferase reaction.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Presentation

  • Calculate Percent Inhibition :

    • Normalize the data using the vehicle control (0% inhibition) and the "No PDE" control (100% inhibition).

    • Percent Inhibition = 100 * (RLU_compound - RLU_vehicle) / (RLU_no_PDE - RLU_vehicle)

    • RLU = Relative Luminescence Units

  • Determine IC₅₀ :

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value (the concentration at which 50% of PDE activity is inhibited).

Data Summary Table

CompoundTargetIC₅₀ (µM) [Mean ± SD, n=3]
This compoundPDE4B[Insert Value]
Pentoxifylline (Parent Compound)PDE4B[Insert Value]
Rolipram (Positive Control)PDE4B[Insert Value]

Workflow Diagram: PDE Inhibition Assay

G cluster_prep 1. Preparation cluster_reaction 2. PDE Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of M5 and controls in DMSO Reagent_Prep Prepare PDE Reaction Mix (Buffer + cAMP + PDE Enzyme) Add_Compound Add 5 µL compound/ control to 96-well plate Add_PDE_Mix Add 5 µL PDE Mix to start reaction Add_Compound->Add_PDE_Mix Incubate_1 Incubate 60 min at room temperature Add_PDE_Mix->Incubate_1 Add_PKA Add 10 µL PKA/ATP Mix Incubate_1->Add_PKA Incubate_2 Incubate 40 min at room temperature Add_PKA->Incubate_2 Add_KG Add 20 µL Kinase-Glo® Reagent Incubate_2->Add_KG Incubate_3 Incubate 10 min in dark Add_KG->Incubate_3 Read_Plate Measure Luminescence (Luminometer) Incubate_3->Read_Plate Calculate Calculate % Inhibition Read_Plate->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC₅₀ Value Plot->IC50

Caption: Workflow for the luminometric PDE inhibition assay.

Protocol 2: TNF-α Inhibition Assay in LPS-Stimulated Monocytes

Assay Principle

This cell-based assay quantifies the anti-inflammatory activity of this compound by measuring its ability to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocytic cells.[8] The THP-1 cell line is a suitable model for this purpose. Cells are pre-treated with the test compound and then stimulated with LPS to induce a pro-inflammatory response, including the robust production and secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents

  • This compound (M5)

  • Pentoxifylline (Parent compound control)

  • Dexamethasone (Positive control)

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • Human TNF-α ELISA Kit

  • Sterile, 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (for ELISA)

Experimental Protocol

  • Cell Culture and Plating :

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells at a density between 2x10⁵ and 1x10⁶ cells/mL.

    • On the day of the experiment, centrifuge the cells, resuspend in fresh medium, and count them.

    • Plate the cells at a density of 2x10⁵ cells/well in 100 µL of medium into a 96-well plate.

  • Compound Treatment :

    • Prepare serial dilutions of M5, Pentoxifylline, and Dexamethasone in culture medium. The final DMSO concentration should not exceed 0.1% to avoid vehicle-induced toxicity.

    • Add 50 µL of the diluted compounds to the appropriate wells. Include "Vehicle Control" wells (medium with 0.1% DMSO) and "Unstimulated Control" wells (medium only).

    • Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

  • LPS Stimulation :

    • Prepare an LPS working solution in culture medium. A final concentration of 100 ng/mL is typically effective for stimulating TNF-α release in THP-1 cells.[8]

    • Add 50 µL of the LPS solution to all wells except the "Unstimulated Control" wells. Add 50 µL of plain medium to the unstimulated wells. The final volume in each well is now 200 µL.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator. This incubation time is optimal for peak TNF-α secretion.[8]

  • TNF-α Quantification (ELISA) :

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the supernatant (150 µL) from each well without disturbing the cell pellet.

    • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol precisely.

Data Analysis and Presentation

  • Calculate TNF-α Concentration :

    • Generate a standard curve from the ELISA standards.

    • Use the standard curve to calculate the concentration of TNF-α (pg/mL) in each experimental sample.

  • Calculate Percent Inhibition :

    • Normalize the data using the vehicle-treated, LPS-stimulated control (0% inhibition) and the unstimulated control (baseline TNF-α).

    • Percent Inhibition = 100 * [1 - (TNFα_compound - TNFα_unstimulated) / (TNFα_vehicle - TNFα_unstimulated)]

  • Determine IC₅₀ :

    • Plot the Percent Inhibition against the logarithm of the compound concentration and fit to a 4PL curve to determine the IC₅₀ value.

Data Summary Table

CompoundIC₅₀ (µM) for TNF-α Inhibition [Mean ± SD, n=3]
This compound[Insert Value]
Pentoxifylline (Parent Compound)[Insert Value]
Dexamethasone (Positive Control)[Insert Value]

Signaling and Workflow Diagrams

Diagram: Simplified TNF-α Signaling Pathway

G cluster_pathway LPS-Induced TNF-α Production LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway Activation TLR4->NFkB TNF_Gene TNF-α Gene Transcription NFkB->TNF_Gene TNF_mRNA TNF-α mRNA TNF_Gene->TNF_mRNA Transcription TNF_Protein Secreted TNF-α (Pro-inflammatory Cytokine) TNF_mRNA->TNF_Protein Translation & Secretion PTX Pentoxifylline / M5 (Inhibitor) PTX->TNF_Gene Inhibits

Caption: Inhibition of LPS-induced TNF-α production by M5.

Diagram: TNF-α Inhibition Assay Workflow

G cluster_prep 1. Cell Plating cluster_treatment 2. Treatment & Stimulation cluster_quantify 3. Quantification cluster_analysis 4. Data Analysis Plate_Cells Plate THP-1 cells (2x10⁵ cells/well) in 96-well plate Add_Compound Add M5 / Controls Plate_Cells->Add_Compound Pre_Incubate Pre-incubate 1 hr Add_Compound->Pre_Incubate Add_LPS Stimulate with LPS (100 ng/mL) Pre_Incubate->Add_LPS Incubate Incubate 4-6 hrs Add_LPS->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Collect_SN Collect supernatant Centrifuge->Collect_SN ELISA Perform TNF-α ELISA Collect_SN->ELISA Read_Plate Read Absorbance (450 nm) ELISA->Read_Plate Calculate Calculate TNF-α Conc. Read_Plate->Calculate Inhibition Calculate % Inhibition Calculate->Inhibition IC50 Determine IC₅₀ Value Inhibition->IC50

Caption: Workflow for the cell-based TNF-α inhibition assay.

Protocol 3: Supporting Assay - Cell Viability (MTT Assay)

Assay Principle

It is crucial to determine if the observed inhibitory effects of M5 are due to its specific pharmacological activity or simply a result of cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents

  • Cells and compounds prepared as in the TNF-α assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Experimental Protocol

  • Setup : Plate and treat cells with M5 and controls for the same duration as the primary functional assay (e.g., 6-8 hours for the TNF-α assay).

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubation : Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization : Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Readout : Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

  • A compound is generally considered non-toxic if cell viability remains above 80-90% at the tested concentrations. The results should be plotted to ensure that the IC₅₀ values from the functional assays do not overlap with concentrations that cause significant cell death.

Workflow Diagram: Cell Viability Assay

G cluster_prep 1. Cell Treatment cluster_reaction 2. MTT Reaction cluster_readout 3. Readout cluster_analysis 4. Data Analysis Treat_Cells Plate and treat cells with M5 for same duration as functional assay Add_MTT Add 20 µL MTT solution Treat_Cells->Add_MTT Incubate Incubate 2-4 hours at 37°C Add_MTT->Incubate Solubilize Add 150 µL solubilization solution Incubate->Solubilize Read_Abs Measure Absorbance at 570 nm Solubilize->Read_Abs Calculate Calculate % Cell Viability relative to vehicle control Read_Abs->Calculate

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for the Quantification of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline as a Biomarker of Pentoxifylline Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline (PTX), a xanthine derivative, is a hemorheologic agent used to improve blood flow properties. It undergoes extensive metabolism in the body, primarily in the liver and red blood cells, leading to the formation of several metabolites.[1] One of the key metabolic pathways is demethylation. The metabolite, 3-desmethyl-3-(5-oxohexyl) pentoxifylline, more formally known as 1-(5-oxohexyl)-7-methylxanthine , serves as a specific biomarker for characterizing the metabolic profile of pentoxifylline. This document provides detailed application notes and protocols for the quantification of this biomarker in biological matrices, crucial for pharmacokinetic studies and understanding drug metabolism.

The metabolism of pentoxifylline is complex, involving multiple pathways. The primary routes of biotransformation include reduction and oxidation, as well as demethylation.[2] The demethylation process, which results in the formation of 1-(5-oxohexyl)-7-methylxanthine, is a significant pathway in understanding the complete metabolic fate of pentoxifylline. Monitoring this specific metabolite can provide valuable insights into individual variations in drug metabolism and potential drug-drug interactions.

Metabolic Pathway of Pentoxifylline

Pentoxifylline is metabolized into several active and inactive compounds. The major metabolites include a hydroxylated derivative (Metabolite I) and a carboxylated derivative (Metabolite V). Additionally, demethylation at the 3- and 7-positions of the xanthine ring occurs. The formation of 1-(5-oxohexyl)-7-methylxanthine is a result of the removal of the methyl group at the 3-position.

Pentoxifylline_Metabolism PTX Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) M1 Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) PTX->M1 Reduction M5 Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine) PTX->M5 Oxidation M_desmethyl This compound (1-(5-oxohexyl)-7-methylxanthine) PTX->M_desmethyl Demethylation Further_Metabolites Further Metabolites M1->Further_Metabolites M5->Further_Metabolites M_desmethyl->Further_Metabolites

Caption: Metabolic pathway of Pentoxifylline.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of pentoxifylline and its major metabolites. Data for this compound is often not reported in standard pharmacokinetic studies, highlighting the need for specific analytical methods for its quantification.

CompoundCmax (ng/mL)Tmax (hr)Half-life (hr)
Pentoxifylline 55 - 300[3]2 - 4[3]0.4 - 0.8[4]
Metabolite I 143 - 343[3]~3.2[3]~1.6[4]
Metabolite V ~943[5]~1.4[5]~1.6[4]

Note: The data presented are approximate values and can vary based on dosage, formulation, and individual patient characteristics.

Experimental Protocols

Principle

The quantification of this compound in biological samples such as plasma is achieved using a highly sensitive and specific method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique allows for the separation of the analyte from other matrix components followed by its precise detection and quantification based on its unique mass-to-charge ratio.

Materials and Reagents
  • Reference standard of 1-(5-oxohexyl)-7-methylxanthine

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Injection Volume: 5 µL

  • MS Detection: Positive ion electrospray ionization (ESI+)

  • MRM Transitions:

    • 1-(5-oxohexyl)-7-methylxanthine: To be determined empirically. A plausible precursor ion [M+H]⁺ would be m/z 265.1. Product ions would be generated from fragmentation of the side chain and xanthine ring.

    • Internal Standard: To be determined based on the selected IS.

Note: The MRM transitions are critical for the specificity of the assay and must be optimized for the specific instrument used. The values provided are theoretical and require experimental verification.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for biomarker analysis.

Conclusion

The quantification of this compound provides a more complete picture of pentoxifylline metabolism. The LC-MS/MS method outlined here offers the necessary sensitivity and specificity for its reliable measurement in biological matrices. This information is invaluable for researchers and professionals in the field of drug development and clinical pharmacology, enabling a deeper understanding of the pharmacokinetic variability of pentoxifylline. Further studies are warranted to establish the clinical significance of this metabolite and its utility as a routine biomarker.

References

Application Notes and Protocols for the Isolation of Pentoxifylline Metabolites from Microbial Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation, extraction, and quantification of Pentoxifylline (PTX) and its primary metabolites from microbial extracts. Pentoxifylline, a xanthine derivative, is subject to microbial biotransformation, yielding metabolites such as a secondary alcohol and two carboxylic acid derivatives, which are analogous to those found in mammalian systems.[1][2] This protocol outlines a robust liquid-liquid extraction method and subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, this guide includes information on the mechanism of action of Pentoxifylline to provide a broader context for researchers.

Introduction

Pentoxifylline is a hemorheologic agent used to improve blood flow in patients with peripheral artery disease.[3] Its therapeutic effects are attributed to its ability to increase red blood cell deformability, reduce blood viscosity, and decrease platelet aggregation.[3][4] Microorganisms offer a valuable model for studying the metabolism of drugs like Pentoxifylline, as they can produce metabolites that are often identical to those formed in humans.[2][5] The study of microbial biotransformation of Pentoxifylline is crucial for understanding its metabolic pathways and for the potential synthesis of its metabolites for further pharmacological evaluation.[5]

This application note details a reproducible method for the extraction and quantification of Pentoxifylline and its key metabolites from microbial cultures. The protocol is designed to be a comprehensive guide for researchers in pharmacology, microbiology, and drug development.

Mechanism of Action of Pentoxifylline

Pentoxifylline's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][3][6] Elevated cAMP levels activate protein kinase A (PKA), which in turn inhibits the synthesis and release of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][2][7][8] By suppressing these inflammatory mediators, Pentoxifylline exerts its anti-inflammatory effects.[1] Furthermore, the increase in cAMP contributes to the relaxation of smooth muscle cells in blood vessel walls, resulting in vasodilation and improved blood flow.[1]

Pentoxifylline_Signaling_Pathway PTX Pentoxifylline PDE Phosphodiesterase (PDE) PTX->PDE cAMP cAMP ↑ PDE->cAMP Normally degrades PKA Protein Kinase A (PKA) cAMP->PKA Vasodilation Vasodilation & Improved Blood Flow cAMP->Vasodilation NFkB NF-κB Pathway PKA->NFkB Inhibits TNFa TNF-α & other pro-inflammatory cytokines ↓ NFkB->TNFa

Caption: Pentoxifylline's anti-inflammatory signaling pathway.

Experimental Protocols

Microbial Culture and Biotransformation

A variety of microorganisms, including fungi, yeasts (e.g., Rhodotorula rubra), and bacteria (e.g., Nocardia), can metabolize Pentoxifylline.[1][2] The general procedure for microbial biotransformation is as follows:

  • Culture Preparation: Inoculate a suitable sterile liquid medium with the selected microorganism. Incubate the culture under optimal growth conditions (e.g., temperature, shaking speed) for 24-48 hours.

  • Substrate Addition: Prepare a stock solution of Pentoxifylline in a suitable solvent (e.g., ethanol or dimethyl sulfoxide). Add the Pentoxifylline solution to the microbial culture to a final concentration of 0.5-1.0 mg/mL.

  • Incubation and Sampling: Continue the incubation and collect samples at regular intervals (e.g., 0, 12, 24, 48, 72 hours) to monitor the biotransformation process.

Extraction of Pentoxifylline and its Metabolites

This protocol is adapted from established methods for the extraction of Pentoxifylline and its metabolites from microbial media.[1]

  • Sample Preparation: Centrifuge the collected culture samples to separate the microbial biomass from the supernatant.

  • Acidification: Transfer a known volume of the supernatant to a clean tube and acidify to approximately pH 2-3 with a suitable acid (e.g., 1M HCl).

  • Liquid-Liquid Extraction: Add a 4:1 (v/v) mixture of dichloromethane and isopropanol to the acidified supernatant. Vortex the mixture vigorously for 2-3 minutes.

  • Phase Separation: Centrifuge the mixture to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the lower organic phase containing Pentoxifylline and its metabolites.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.

Extraction_Workflow cluster_culture Microbial Culture cluster_extraction Extraction cluster_analysis Analysis Culture Microbial Culture with Pentoxifylline Centrifuge1 Centrifugation Culture->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Acidify Acidify to pH 2-3 Supernatant->Acidify LLE Liquid-Liquid Extraction (Dichloromethane:Isopropanol 4:1) Acidify->LLE Centrifuge2 Centrifugation LLE->Centrifuge2 OrganicPhase Collect Organic Phase Centrifuge2->OrganicPhase Evaporate Evaporate to Dryness OrganicPhase->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC

Caption: Workflow for the extraction of Pentoxifylline metabolites.
HPLC Analysis

The separation and quantification of Pentoxifylline and its metabolites can be achieved using reversed-phase HPLC.[1]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A mixture of methanol and 0.02 M phosphoric acid (pH 5) in a 3:7 ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm.[3]

  • Injection Volume: 20 µL.

Standard Preparation: Prepare standard solutions of Pentoxifylline and its available metabolites in the mobile phase at known concentrations to generate a calibration curve.

Data Presentation and Quantification

The concentration of Pentoxifylline and its metabolites in the microbial extracts can be determined by comparing the peak areas from the sample chromatograms to the calibration curves of the standards. The efficiency of the extraction method can be assessed by calculating the recovery percentage.

Table 1: HPLC Retention Times and Recovery of Pentoxifylline and its Metabolites

CompoundRetention Time (min) (Illustrative)Recovery (%) (Illustrative)
Metabolite 1 (Carboxylic Acid)3.588
Metabolite 2 (Secondary Alcohol)5.291
Pentoxifylline8.195

Note: Retention times and recovery rates are illustrative and will vary depending on the specific HPLC system, column, and experimental conditions.

Table 2: Biotransformation of Pentoxifylline by Rhodotorula rubra (Illustrative Data)

Incubation Time (hours)Pentoxifylline (µg/mL)Metabolite 1 (µg/mL)Metabolite 2 (µg/mL)
0100000
1275050150
24400120350
48150180500
7220200550

Troubleshooting

  • Low Recovery: Ensure complete phase separation during liquid-liquid extraction. Check the pH of the aqueous phase before extraction.

  • Poor Peak Resolution: Optimize the mobile phase composition and gradient. Ensure the HPLC column is in good condition.

  • Contamination: Use high-purity solvents and reagents. Thoroughly clean all glassware.

Conclusion

This application note provides a comprehensive and detailed protocol for the isolation, extraction, and quantification of Pentoxifylline and its metabolites from microbial extracts. The described methods are robust and can be readily implemented in a research laboratory setting. The provided diagrams and tables offer a clear and concise overview of the experimental workflow and data presentation. This protocol will be a valuable resource for researchers investigating the microbial metabolism of drugs and for those in the field of drug development.

References

Analytical Standards for 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the analytical quantification of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline. Pentoxifylline, a xanthine derivative, undergoes extensive metabolism in the liver and red blood cells, leading to various metabolites. The analysis of these metabolites is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. While analytical standards for major metabolites like Lisofylline (Metabolite I) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V) are more readily available, standards for less common metabolites such as this compound can be challenging to procure.

This document outlines proposed analytical methods adapted from validated procedures for Pentoxifylline and its other metabolites. These protocols serve as a starting point for researchers to develop and validate their own in-house methods for the quantification of this compound in various biological matrices.

Proposed Structure of this compound:

Based on the nomenclature, the proposed structure involves the removal of the methyl group at the 3-position of the xanthine ring of Pentoxifylline.

  • Pentoxifylline: 1-(5-oxohexyl)-3,7-dimethylxanthine

  • Proposed this compound: 1-(5-oxohexyl)-7-methylxanthine

Physicochemical Properties (Predicted)

Understanding the physicochemical properties of the target analyte is essential for method development, particularly for chromatography and extraction techniques. The following are predicted properties for this compound based on its proposed structure.

PropertyPredicted ValueNotes
Molecular Formula C12H16N4O3---
Molecular Weight 264.28 g/mol ---
LogP ~0.5 - 1.5Likely to be slightly more polar than Pentoxifylline due to the loss of a methyl group.
pKa ~8.0 - 9.0 (basic)The imidazole nitrogen will be the primary basic center.
Solubility Soluble in methanol, ethanol, acetonitrile. Moderately soluble in water.Similar to other xanthine derivatives.

Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS

This application note describes a proposed method for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is adapted from established procedures for Pentoxifylline and its major metabolites.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS System and Conditions

ParameterProposed Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing a solution of the synthesized standard. Predicted precursor ion [M+H]+: m/z 265.1. Product ions would need to be determined experimentally.
Internal Standard A stable isotope-labeled version of the analyte is ideal. Alternatively, a structurally related compound not present in the sample can be used.

3. Method Validation Parameters (To be determined experimentally)

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) RSD ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect To be assessed
Stability To be determined under various storage conditions

Workflow Diagram

LCMS_Workflow plasma Plasma Sample (100 µL) is Internal Standard in Acetonitrile (300 µL) plasma->is vortex1 Vortex (1 min) is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Caption: LC-MS/MS Sample Preparation Workflow.

Application Note 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This application note provides a proposed GC-MS method for the analysis of this compound. Due to the polarity of the analyte, derivatization is likely necessary to improve volatility and chromatographic performance.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • To 1 mL of plasma or urine, add an appropriate internal standard.

  • Adjust the pH to ~9-10 with a suitable buffer (e.g., borate buffer).

  • Extract with 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) by vortexing for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: To the dry residue, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

2. GC-MS System and Conditions

ParameterProposed Condition
GC System Gas chromatograph coupled to a mass spectrometer
Column Capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Initial temperature 150°C, hold for 1 minute, ramp at 15°C/min to 300°C, hold for 5 minutes.
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Single quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Transfer Line Temperature 280°C
Ion Source Temperature 230°C

Workflow Diagram

GCMS_Workflow sample Biological Sample (1 mL) is Add Internal Standard & Adjust pH sample->is lle Liquid-Liquid Extraction is->lle evap Evaporate Organic Layer lle->evap deriv Derivatization (e.g., Silylation) evap->deriv analysis GC-MS Analysis deriv->analysis

Caption: GC-MS Sample Preparation and Analysis Workflow.

Stability and Storage

The stability of this compound in biological matrices has not been extensively studied. Based on the stability of Pentoxifylline and its other metabolites, the following storage conditions are recommended:

  • Short-term (up to 24 hours): Refrigerated at 2-8°C.

  • Long-term: Frozen at -20°C or -80°C.

  • Freeze-thaw stability: Should be evaluated during method validation, but limiting freeze-thaw cycles is recommended.

Conclusion

The analytical methods proposed in these application notes provide a solid foundation for researchers to develop and validate robust and reliable assays for the quantification of this compound. Due to the lack of a commercially available analytical standard, in-house synthesis and characterization of the compound will be a critical first step. The provided LC-MS/MS and GC-MS protocols, along with the predicted physicochemical properties and stability information, will guide the development of sensitive and specific analytical procedures essential for advancing research in drug metabolism and pharmacokinetics. It is imperative that any developed method undergoes rigorous validation to ensure data accuracy and reliability.

Application of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline in Inflammatory Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the application of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline (also known as Metabolite M5 or 1-(3-carboxypropyl)-3,7-dimethylxanthine) as a standalone agent in inflammatory disease models is limited in publicly available literature. The following application notes and protocols are primarily based on studies of its parent compound, Pentoxifylline (PTX), and its major metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite M1). M5 is a significant and pharmacologically active metabolite of PTX, and it is presumed to share similar anti-inflammatory mechanisms.[1][2][3] Researchers should interpret and adapt these protocols with caution for studies specifically investigating M5.

Introduction

This compound (M5) is a major active metabolite of Pentoxifylline (PTX), a methylxanthine derivative with well-documented anti-inflammatory and immunomodulatory properties.[2][3] Like its parent compound, M5 is believed to exert its effects through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, modulates the production of key inflammatory mediators, notably decreasing pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and increasing anti-inflammatory cytokines like Interleukin-10 (IL-10).[4] These characteristics make M5 a compound of significant interest for investigation in various inflammatory disease models.

Mechanism of Action

The primary mechanism of action for Pentoxifylline and its active metabolites is the non-selective inhibition of phosphodiesterase enzymes. This leads to a cascade of intracellular events that collectively contribute to its anti-inflammatory effects.

Signaling Pathway of Pentoxifylline and its Metabolites

Pentoxifylline and Metabolites Signaling Pathway General Signaling Pathway of Pentoxifylline and its Metabolites PTX Pentoxifylline / Metabolites (M5) PDE Phosphodiesterase (PDE) PTX->PDE Inhibition cAMP ↑ intracellular cAMP PTX->cAMP Leads to PDE->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Pathway PKA->NFkB Inhibits Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Promotes Transcription Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory Promotes Transcription TNBS_Colitis_Workflow Workflow for TNBS-Induced Colitis Model start Acclimatize Rats (e.g., Sprague-Dawley) tnbs Induce Colitis: Intrarectal TNBS in Ethanol start->tnbs treatment Treatment Groups: - Vehicle Control - M5 (Specify Dose & Route) tnbs->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs treatment->monitoring euthanasia Euthanasia & Sample Collection (e.g., Day 7) monitoring->euthanasia analysis Analysis: - Macroscopic Score - Histology - Myeloperoxidase (MPO) Assay - Cytokine Analysis (Colon Tissue) euthanasia->analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of Pentoxifylline and its Metabolites in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of pentoxifylline and its primary metabolites (Metabolite I, IV, and V) during High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of pentoxifylline and its metabolites.

Question: Why am I observing poor resolution between pentoxifylline and its metabolites, particularly between Metabolite I and the parent drug?

Answer:

Poor resolution between pentoxifylline and its metabolites, especially the structurally similar Metabolite I (Lisofylline), is a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Column Health: Ensure your column is not old or contaminated. A decline in performance can lead to peak broadening and loss of resolution.

  • System Suitability: Verify that your HPLC system meets the required performance characteristics. Check for leaks, pump issues, or excessive dead volume.

Troubleshooting Workflow:

start Poor Peak Resolution check_column Check Column Condition start->check_column check_system Check System Suitability start->check_system optimize_mp Optimize Mobile Phase check_column->optimize_mp check_system->optimize_mp adjust_ph Adjust Mobile Phase pH optimize_mp->adjust_ph solution Improved Resolution optimize_mp->solution gradient Implement/Optimize Gradient adjust_ph->gradient adjust_ph->solution column_chem Consider Alternative Column Chemistry gradient->column_chem gradient->solution column_chem->solution

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Optimization Strategies:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous phase are critical for resolution.

    • Solvent Choice: Acetonitrile generally provides sharper peaks and lower backpressure compared to methanol. For pentoxifylline and its metabolites, a mobile phase containing acetonitrile and water is a good starting point.[1]

    • Organic Content: A lower percentage of the organic solvent will increase retention times and may improve the separation of closely eluting peaks. Systematically decrease the acetonitrile or methanol concentration in your mobile phase.

  • Mobile Phase pH: The metabolites of pentoxifylline have different acidic/basic properties, making pH a powerful tool for optimizing selectivity.

    • Metabolites IV and V are carboxylic acids, while pentoxifylline and Metabolite I are basic.

    • Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of these compounds, thereby changing their retention and potentially improving separation.

    • For reversed-phase chromatography, operating at a pH around 3-4 can suppress the ionization of the acidic metabolites, increasing their retention and potentially resolving them from the parent drug and Metabolite I.

  • Gradient Elution: If isocratic elution does not provide adequate resolution, a gradient program is recommended.

    • A shallow gradient, where the percentage of the organic solvent increases slowly over time, can effectively separate compounds with different polarities.

    • Start with a low percentage of organic solvent to retain and separate the more polar metabolites (IV and V) and gradually increase the organic content to elute pentoxifylline and the less polar Metabolite I.

  • Column Chemistry: The choice of stationary phase can significantly impact selectivity.

    • C18 Columns: These are the most common and a good starting point for the analysis of pentoxifylline and its metabolites.[1][2][3]

    • C8 Columns: A C8 column is less retentive than a C18 and may provide different selectivity for these compounds.

    • Phenyl-Hexyl Columns: These columns can offer alternative selectivity due to pi-pi interactions with the purine ring of pentoxifylline and its metabolites.

Question: My peaks for the carboxylic acid metabolites (M4 and M5) are tailing. What can I do to improve peak shape?

Answer:

Peak tailing for acidic compounds is often due to interactions with active sites on the silica-based column packing material.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2.5-3.5) to keep the carboxylic acid groups protonated and reduce their interaction with residual silanols on the column.

  • Buffer Concentration: An adequate buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH and mask silanol interactions.

  • Use of Additives: Adding a small amount of a competing acid, like trifluoroacetic acid (TFA) at 0.1%, to the mobile phase can help to reduce peak tailing.

  • Column Choice: Consider using a column with a highly deactivated stationary phase or an end-capped column to minimize silanol interactions.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of pentoxifylline that I should be trying to separate?

A1: The three major metabolites of pentoxifylline found in plasma are:

  • Metabolite I (M1): Lisofylline, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine. This is a reduction product and is structurally very similar to pentoxifylline.

  • Metabolite IV (M4): 1-(4-carboxybutyl)-3,7-dimethylxanthine. This is an oxidation product.

  • Metabolite V (M5): 1-(3-carboxypropyl)-3,7-dimethylxanthine. This is another oxidation product and is generally the most abundant metabolite in plasma.[4]

Pentoxifylline Metabolism Pathway:

PTX Pentoxifylline M1 Metabolite I (Lisofylline) PTX->M1 Reduction M4 Metabolite IV PTX->M4 Oxidation M5 Metabolite V PTX->M5 Oxidation

Caption: Simplified metabolic pathway of pentoxifylline.

Q2: What are the key physicochemical differences between pentoxifylline and its main metabolites that I can exploit for separation?

A2: The primary differences lie in their polarity, which is influenced by their functional groups.

CompoundKey Functional GroupExpected Polarity
Pentoxifylline KetoneModerately Polar
Metabolite I HydroxylMore polar than Pentoxifylline
Metabolite IV Carboxylic AcidHighly Polar
Metabolite V Carboxylic AcidHighly Polar

In a typical reversed-phase HPLC setup, the elution order will be from most polar to least polar. Therefore, you can expect Metabolites IV and V to elute first, followed by Metabolite I, and then pentoxifylline.

Q3: What are typical starting conditions for an HPLC method for pentoxifylline and its metabolites?

A3: A good starting point for method development would be a reversed-phase method.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm[1][2]

This is a general starting point, and optimization will be necessary based on your specific column and system.

Q4: How can I confirm the identity of my metabolite peaks?

A4: The most reliable method for peak identification is to use reference standards for pentoxifylline and each of its metabolites. If standards are not available, liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the identity of the peaks based on their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for Pentoxifylline and Metabolites

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 35% B

      • 12-15 min: 35% B

      • 15.1-18 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 274 nm.

  • Sample Preparation:

    • For plasma samples, a protein precipitation step followed by centrifugation is recommended. A common method is to add three parts of cold acetonitrile to one part of plasma, vortex, and then centrifuge at high speed. The supernatant is then injected.

Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)

For cleaner samples and improved sensitivity, an SPE protocol can be employed.

  • SPE Cartridge: A C18 SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

References

Stability issues of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the stability of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline in biological samples is limited in publicly available literature. The following guidance is based on best practices for handling similar xanthine metabolites and data available for the parent drug, pentoxifylline, and its major metabolites. The provided quantitative data and experimental protocols are illustrative examples and should be adapted and validated for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological samples.

Observed Problem Potential Cause Recommended Solution
Low or no analyte signal in processed samples Analyte Degradation: The compound may be unstable at room temperature or under certain pH conditions. Oxidative stress can also lead to degradation.[1][2]- Process samples on ice or at 4°C. - Ensure the pH of all solutions is neutral or slightly acidic.[2] - Consider adding an antioxidant (e.g., ascorbic acid) to the collection tubes. - Minimize exposure to light by using amber tubes.[3]
Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may have low recovery for the analyte.- Optimize the extraction solvent or SPE cartridge and elution solvent. - Perform recovery experiments with spiked blank matrix to determine the efficiency of your method.
Improper Storage: Long-term storage at inappropriate temperatures can lead to degradation.- Store plasma and other biological samples at -70°C or colder for long-term storage.[4] For short-term storage, -20°C may be acceptable.[5][6]
High variability between replicate samples Inconsistent Sample Handling: Variations in time from collection to freezing, or freeze-thaw cycles can introduce variability.- Standardize the pre-analytical workflow, ensuring all samples are processed similarly and within the same timeframe. - Aliquot samples after the first thaw to avoid multiple freeze-thaw cycles.
Matrix Effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the analyte signal.- Develop a more selective sample clean-up procedure. - Optimize chromatographic conditions to separate the analyte from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects.
Appearance of unexpected peaks in chromatogram Analyte Degradation: Degradation products may be appearing as new peaks. Pentoxifylline is known to degrade under oxidative and basic conditions.[1][2]- Compare the chromatograms of stressed samples (e.g., exposed to high pH, high temperature, or an oxidizing agent) with your study samples to identify potential degradation products.[1]
Contamination: Contamination from collection tubes, solvents, or lab equipment.- Analyze blank samples (matrix without analyte) and solvent blanks to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for biological samples containing this compound?

A1: Based on protocols for the parent drug, pentoxifylline, plasma samples should be frozen immediately after collection and centrifugation.[3][5] For long-term stability, storage at -70°C is recommended.[4] For shorter durations, -20°C is often used.[5][6] It is crucial to minimize freeze-thaw cycles.

Q2: How can I minimize the degradation of this compound during sample processing?

A2: To minimize degradation, all sample processing steps should be performed on ice or at refrigerated temperatures (2-8°C). The pH of any buffers or solutions should be maintained in the neutral to slightly acidic range.[2] Given that the parent compound is susceptible to oxidation, consider working under low-light conditions and using amber-colored tubes.[1][3]

Q3: What type of analytical method is suitable for the quantification of this compound?

A3: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the preferred approach for quantifying drug metabolites in biological matrices due to its high sensitivity and selectivity. HPLC with UV detection has been used for pentoxifylline and its major metabolites and could be adapted.[5][6]

Q4: Are there any known degradation pathways for this metabolite?

A4: While specific degradation pathways for this compound are not well-documented, the parent drug, pentoxifylline, is known to undergo oxidative degradation, forming hydroperoxide derivatives.[1] It is also susceptible to hydrolysis under basic conditions.[2] It is plausible that this metabolite follows similar degradation patterns.

Experimental Protocols

Illustrative Example: Plasma Sample Preparation for LC-MS/MS Analysis
  • Thawing: Thaw frozen plasma samples in a refrigerated water bath (2-8°C).

  • Aliquoting: Once thawed, vortex the samples gently and transfer a 100 µL aliquot to a clean microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte in 50% methanol) to each plasma aliquot.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Illustrative Short-Term Stability of this compound in Human Plasma
Storage ConditionTime (hours)Analyte Recovery (%)
Room Temperature (~25°C)0100
292
678
2455
Refrigerated (4°C)0100
2498
4895
Table 2: Illustrative Freeze-Thaw Stability in Human Plasma
Freeze-Thaw CycleAnalyte Recovery (%)
Cycle 199
Cycle 296
Cycle 391
Cycle 485

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis thaw Thaw Plasma Sample at 4°C aliquot Aliquot 100 µL thaw->aliquot add_is Add Internal Standard aliquot->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject quantify Quantification inject->quantify

Caption: Workflow for biological sample preparation and analysis.

troubleshooting_flow start Low or No Analyte Signal check_storage Were samples stored at <= -70°C? start->check_storage check_handling Were samples processed on ice? check_storage->check_handling Yes solution_storage Optimize storage conditions. check_storage->solution_storage No check_extraction Is extraction recovery > 85%? check_handling->check_extraction Yes solution_handling Improve sample handling protocol. check_handling->solution_handling No check_matrix Are matrix effects suspected? check_extraction->check_matrix Yes solution_extraction Optimize extraction method. check_extraction->solution_extraction No solution_matrix Use internal standard / improve chromatography. check_matrix->solution_matrix Yes

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Optimizing Extraction Recovery of Polar Pentoxifylline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of polar Pentoxifylline metabolites from biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for extracting Pentoxifylline and its polar metabolites from plasma?

A1: The most prevalent and effective methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). Protein precipitation (PP) is also used, often in combination with these techniques for initial sample clean-up. The choice between SPE and LLE depends on factors such as the desired level of sample cleanliness, sample volume, and throughput requirements. SPE generally offers cleaner extracts compared to LLE.[1]

Q2: I am experiencing low recovery of polar Pentoxifylline metabolites using Solid-Phase Extraction (SPE). What are the likely causes and how can I troubleshoot this?

A2: Low recovery of polar metabolites during SPE is a common issue. Here are the primary causes and their solutions:

  • Inappropriate Sorbent Selection: The polarity of your sorbent may not be suitable for retaining polar metabolites. For polar analytes, a reversed-phase sorbent is typically used. However, if the metabolites are too polar, they may not be retained effectively.

    • Solution: Consider using a polymeric reversed-phase sorbent with hydrophilic properties, such as a hydrophilic-lipophilic balanced (HLB) sorbent. These are designed to retain a wider range of compounds, including polar ones.[2][3] For acidic or basic metabolites, an ion-exchange or mixed-mode sorbent may be more appropriate.[4][5]

  • Incorrect Sample pH: The pH of the sample can significantly impact the retention of ionizable metabolites on the SPE sorbent.

    • Solution: Adjust the pH of your sample to ensure the metabolites are in a neutral, unionized state to maximize retention on a reversed-phase sorbent. For acidic metabolites, lower the pH, and for basic metabolites, increase the pH.[6][7]

  • Inadequate Elution Solvent Strength: The elution solvent may not be strong enough to desorb the polar metabolites from the sorbent.

    • Solution: Increase the polarity and/or strength of your elution solvent. For reversed-phase SPE, this typically involves increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the elution mixture.[8][9] For ion-exchange SPE, adjusting the pH or ionic strength of the elution solvent is necessary.[4]

  • Suboptimal Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the metabolites and the sorbent, leading to breakthrough and low recovery.

    • Solution: Decrease the flow rate during the sample loading step to allow sufficient time for the analytes to bind to the sorbent.[10]

Q3: How can I optimize the Liquid-Liquid Extraction (LLE) of polar Pentoxifylline metabolites?

A3: Optimizing LLE for polar metabolites primarily involves selecting the right solvent system and adjusting the pH of the aqueous phase.

  • Solvent Selection: The choice of organic solvent is critical. Since the metabolites are polar, a more polar extraction solvent may be required.

    • Solution: Consider using a mixture of a non-polar and a more polar solvent, such as dichloromethane:isopropanol (4:1, v/v), to enhance the extraction of polar metabolites.[8]

  • pH Adjustment: The ionization state of the metabolites will affect their partitioning between the aqueous and organic phases.

    • Solution: Adjust the pH of the aqueous sample to suppress the ionization of the target metabolites, making them more soluble in the organic solvent. For acidic metabolites, acidify the sample, and for basic metabolites, make the sample alkaline.

Q4: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my experiments?

A4: The choice depends on your specific needs:

  • SPE is generally preferred when high sample purity is required, as it provides more effective removal of interferences. It is also more amenable to automation for high-throughput applications.[1][8]

  • LLE can be a simpler and more cost-effective option for smaller sample numbers and when a very high degree of sample cleanup is not essential.

Quantitative Data on Extraction Recovery

The following tables summarize reported extraction recovery rates for Pentoxifylline and its polar metabolites under various experimental conditions.

Table 1: Solid-Phase Extraction (SPE) Recovery

AnalyteMatrixSorbent TypeElution SolventMean Recovery (%)Reference
PentoxifyllineHuman PlasmaNot SpecifiedNot Specified85[11]
Main MetabolitesHuman PlasmaNot SpecifiedNot Specified85[11]
PentoxifyllineHuman PlasmaNot SpecifiedNot Specified98.0[12]
5-hydroxy metaboliteHuman PlasmaNot SpecifiedNot Specified86.9[12]

Table 2: Liquid-Liquid Extraction (LLE) Recovery

AnalyteMatrixExtraction SolventMean Recovery (%)Reference
PentoxifyllineRat PlasmaMethanol (for PP)85.44[1]
PTX-M1 (Lisofylline)Rat PlasmaMethanol (for PP)86.55[1]
PTX-M5 (Carboxylic Acid)Rat PlasmaMethanol (for PP)87.50[1]
PentoxifyllinePlasmaNot Specified99.9[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Polar Pentoxifylline Metabolites

This protocol is a general guideline and should be optimized for your specific application.

  • Sorbent Selection: Choose a hydrophilic-lipophilic balanced (HLB) or a suitable mixed-mode ion-exchange SPE cartridge.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Ensure the sorbent bed does not dry out.[6]

  • Equilibration: Equilibrate the cartridge with 1 mL of a buffer that matches the pH of your pre-treated sample.

  • Sample Pre-treatment:

    • For plasma samples, precipitate proteins by adding methanol or acetonitrile (e.g., 3 parts solvent to 1 part plasma), vortex, and centrifuge.

    • Dilute the supernatant with an appropriate buffer to adjust the pH. For acidic metabolites, adjust to a pH below their pKa; for basic metabolites, adjust to a pH above their pKa.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove highly polar interferences.

    • Wash 2: Pass 1 mL of a stronger wash solution (e.g., 20% methanol in water) to remove less polar interferences without eluting the analytes of interest.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the retained metabolites with 1-2 mL of an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base to facilitate elution from ion-exchange sorbents).

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., mobile phase).

Protocol 2: Liquid-Liquid Extraction (LLE) for Polar Pentoxifylline Metabolites
  • Sample Preparation: To 1 mL of plasma, add an internal standard.

  • pH Adjustment: Adjust the sample pH to optimize the extraction of the target metabolites. For the acidic metabolite (Metabolite V), acidify the sample to a pH of approximately 3-4.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent mixture (e.g., dichloromethane:isopropanol, 4:1 v/v).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of mobile phase for analysis.

Visualizations

Pentoxifylline Metabolic Pathway

Pentoxifylline_Metabolism PTX Pentoxifylline M1 Metabolite I (Lisofylline) (Secondary Alcohol) PTX->M1 Reduction M5 Metabolite V (Carboxylic Acid) PTX->M5 Oxidation M4 Metabolite IV PTX->M4 Oxidation Other_Metabolites Other Minor Metabolites M1->Other_Metabolites Excretion Renal Excretion M5->Excretion M4->Excretion Other_Metabolites->Excretion

Caption: Major metabolic pathways of Pentoxifylline.

Experimental Workflow for Metabolite Extraction and Analysis

Extraction_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Supernatant->LLE Option 2 Evaporation Evaporation to Dryness SPE->Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Caption: General workflow for extraction and analysis of Pentoxifylline metabolites.

References

Technical Support Center: Chromatography of Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of xanthine derivatives. The following questions and answers are designed to help researchers, scientists, and drug development professionals resolve specific problems in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peaks for xanthine derivatives are tailing. What are the common causes and how can I fix it?

A1: Peak tailing is a common issue in the chromatography of xanthine derivatives and can be caused by several factors.[1][2] Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on xanthine derivatives, leading to tailing.[1][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 3.0) can protonate the basic sites on the analytes, reducing their interaction with silanols.[2] Conversely, operating at a high pH can suppress the ionization of silanol groups. The optimal pH will depend on the pKa of your specific xanthine derivatives.[1]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that deactivates most of the residual silanol groups.[1]

    • Solution 3: Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the silanol groups and improve peak shape.[4]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1][5]

    • Solution: Dilute your sample and inject a smaller volume or mass. If peak shape improves, column overload was the likely cause.[1][5]

  • Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak tailing.[1][2]

    • Solution: Replace the column and see if the problem persists. Using guard columns and in-line filters can help prevent this issue.[1]

Q2: I am observing peak fronting for my xanthine analytes. What could be the reason?

A2: Peak fronting, where the front of the peak is less steep than the back, is often caused by:

  • Sample Overload: Similar to peak tailing, injecting too concentrated a sample can lead to fronting.

    • Solution: Dilute the sample and re-inject.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.[5][6]

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or has a similar elution strength to the mobile phase.

Issue 2: Poor Resolution and Separation

Q3: I am not able to separate two or more of my xanthine derivatives. How can I improve the resolution?

A3: Improving resolution between closely eluting peaks is a key aspect of method development. Here are several strategies:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve separation.[1]

    • Adjust the Mobile Phase Strength: For reversed-phase chromatography, decreasing the amount of organic solvent in the mobile phase will increase retention times and potentially improve resolution.[7]

    • Utilize Gradient Elution: For complex mixtures of xanthine derivatives with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can provide better separation and sharper peaks for later-eluting compounds compared to an isocratic elution (constant mobile phase composition).[8][9][10]

  • Select the Right Stationary Phase:

    • While C18 columns are the most commonly used for xanthine derivative separation, other stationary phases can offer different selectivities.[11] For instance, phenyl or cyano phases can provide alternative separation mechanisms.[11]

  • Adjust Physical Parameters:

    • Decrease the Flow Rate: A slower flow rate can increase the interaction time between the analytes and the stationary phase, often leading to better resolution.[7]

    • Increase the Column Length: A longer column provides more theoretical plates, which generally results in better separation.[7]

    • Decrease the Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[11]

Issue 3: Retention Time Variability

Q4: The retention times of my xanthine derivatives are shifting from one run to the next. What could be causing this instability?

A4: Unstable retention times can compromise the reliability of your analytical method. The following factors are common culprits:

  • Inadequate Column Equilibration: When changing mobile phases or after a gradient run, the column needs sufficient time to re-equilibrate to the initial conditions.

    • Solution: Ensure your method includes a sufficient equilibration time before each injection, especially when running a gradient.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Small errors in preparing the mobile phase can lead to shifts in retention.

    • Degassing Issues: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate inaccuracies.

    • Solution: Prepare mobile phases carefully and consistently. Always degas the mobile phase before use.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and consistent column temperature.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

    • Solution: Monitor column performance and replace it when a significant drop in performance is observed.

Data Presentation

Table 1: Comparison of Stationary Phases for Xanthine Derivative Separation [11]

Stationary PhaseParticle Size (µm)Column Dimensions (mm)Observation
ZORBAX StableBond CN1.850 x 4.6Least retention, failed to resolve two xanthines.
ZORBAX StableBond Phenyl3.5100 x 4.6Intermediate retention and resolution.
ZORBAX StableBond C181.8, 3.5, 550, 100, 250 x 4.6Best overall separation in the shortest time.
ZORBAX Bonus RP5150 x 4.6Different selectivity, not chosen as optimal.

Table 2: Effect of Particle Size and Column Length on Separation Time [11]

Column PackingParticle Size (µm)Column Length (mm)Separation Time (min)
ZORBAX StableBond C185250~8
ZORBAX StableBond C183.5100~3.5
ZORBAX StableBond C181.850~1.5

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for Xanthine Analysis

This protocol is a starting point for the separation of common xanthine derivatives like caffeine, theophylline, and theobromine.[11]

  • Column: ZORBAX StableBond C18, 4.6 x 50 mm, 1.8 µm

  • Mobile Phase: A mixture of buffered water (e.g., 0.025 M phosphate buffer, pH adjusted) and acetonitrile. A common starting point is a 65:35 or similar ratio of aqueous to organic phase.[12]

  • Flow Rate: 1.5 mL/min

  • Temperature: 35 °C

  • Detection: UV at 270-275 nm[13]

  • Injection Volume: 3-5 µL

Protocol 2: Sample Preparation from Biological Matrices (e.g., Urine) [13]

  • Take 1 mL of the urine sample.

  • Acidify with 1 mL of phosphate buffer (pH 6.8; 0.067 mol L–1).

  • Precipitate proteins by adding 1 mL of acetonitrile.

  • Centrifuge the sample for 10 minutes at 2500 rpm.

  • Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge.

    • Condition the SPE column with 2 x 2 mL of methanol, followed by 1 x 2 mL of water.

    • Load the prepared sample onto the column.

    • Dry the column.

    • Elute the analytes with 1 mL of methanol.

  • The eluate is ready for HPLC analysis.

Visualizations

Troubleshooting_Peak_Tailing start Poor Peak Shape: Peak Tailing Observed q1 Is it a single peak or all peaks? start->q1 a1_all Likely a system issue. q1->a1_all All Peaks a1_single Likely an analyte-specific issue. q1->a1_single Single Peak q2_all Check for column overload. Dilute sample and re-inject. a1_all->q2_all q2_single Analyte has basic functional groups? a1_single->q2_single res_overload Peak shape improves. Issue: Column Overload. q2_all->res_overload Yes q3_all Check for column bed deformation. Replace column. q2_all->q3_all No res_bed Peak shape improves. Issue: Column Bed Deformation. q3_all->res_bed Yes res_other_sys Issue persists. Check for dead volume or leaks. q3_all->res_other_sys No a2_yes Secondary silanol interactions are likely. q2_single->a2_yes Yes a2_no Consider co-elution with an impurity. q2_single->a2_no No sol_ph Adjust mobile phase pH. a2_yes->sol_ph sol_endcap Use an end-capped column. a2_yes->sol_endcap sol_modifier Add a mobile phase modifier (e.g., TEA). a2_yes->sol_modifier

Caption: Troubleshooting workflow for peak tailing issues.

Improving_Resolution start Poor Resolution: Co-eluting Peaks cat_mobile_phase Mobile Phase Optimization start->cat_mobile_phase cat_stationary_phase Stationary Phase Selection start->cat_stationary_phase cat_physical_params Adjust Physical Parameters start->cat_physical_params opt_mp_strength Decrease organic solvent % cat_mobile_phase->opt_mp_strength opt_mp_type Change organic modifier (e.g., ACN to MeOH) cat_mobile_phase->opt_mp_type opt_mp_gradient Switch from isocratic to gradient elution cat_mobile_phase->opt_mp_gradient opt_sp_selectivity Try a different stationary phase (e.g., Phenyl, Cyano) cat_stationary_phase->opt_sp_selectivity opt_pp_flow Decrease flow rate cat_physical_params->opt_pp_flow opt_pp_length Increase column length cat_physical_params->opt_pp_length opt_pp_particle Decrease particle size cat_physical_params->opt_pp_particle

Caption: Strategies for improving chromatographic resolution.

References

How to prevent degradation of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline during sample prep

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline, also known as Pentoxifylline Metabolite M5, during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a major, pharmacologically active carboxylic acid metabolite of Pentoxifylline, commonly referred to as Metabolite M5 (M5).[1][2] Its stability is a critical concern during sample preparation for pharmacokinetic and other bioanalytical studies because degradation can lead to inaccurate quantification and misinterpretation of experimental results. The 5-oxohexyl side chain, which contains a ketone group, is a potential site for chemical transformation.

Q2: What are the primary factors that can cause the degradation of this metabolite?

A2: The primary factors that can lead to the degradation of Pentoxifylline and its metabolites, including M5, are alkaline pH and oxidative conditions.[3][4] While generally stable under acidic and neutral conditions, exposure to basic solutions can cause hydrolysis.[5] Oxidative stress is also a significant concern, potentially leading to the formation of peroxide derivatives.[5]

Q3: What are the recommended storage conditions for plasma samples containing this compound?

A3: For long-term storage, it is recommended to keep plasma samples at -70°C. Under these conditions, the metabolite has been shown to be stable for at least 54 days.[6] For short-term storage during sample processing, keeping the samples at 4°C is advisable. The metabolite is also stable for several hours at room temperature.[6] It is also good practice to protect samples from light, although Pentoxifylline has shown some stability when exposed to light.[3][4]

Q4: Can I repeatedly freeze and thaw my plasma samples?

A4: Yes, studies have shown that plasma samples containing Pentoxifylline and its metabolites, including M5, are stable for at least four freeze-thaw cycles.[6] However, to minimize the risk of any potential degradation, it is best practice to limit the number of freeze-thaw cycles.

Troubleshooting Guides

Issue: Low or inconsistent recovery of this compound.

This issue can arise from degradation of the analyte during the sample collection and preparation workflow. Follow this guide to troubleshoot potential sources of degradation.

Step 1: Review Blood Collection and Handling Protocol

  • Anticoagulant: Ensure that blood samples are collected in tubes containing K2-EDTA as the anticoagulant.

  • Temperature: Immediately after collection, place the blood collection tubes in a chilled environment (e.g., on ice).

  • Centrifugation: Perform centrifugation to separate plasma at a low temperature (e.g., 4°C).

  • Plasma Transfer: Promptly transfer the separated plasma into clean, labeled polypropylene tubes for storage.

Step 2: Evaluate Sample Storage Conditions

  • Long-Term Storage: For storage longer than a few days, ensure samples are kept in a freezer at or below -70°C.

  • Short-Term Storage: If samples are to be analyzed within a short period, store them at 4°C. Avoid leaving samples at room temperature for extended periods.

Step 3: Assess the pH of Solutions Used in Sample Preparation

  • Avoid Basic Conditions: The metabolite is susceptible to degradation in alkaline environments.[3][7] Ensure that all solutions used during extraction and processing have a neutral or slightly acidic pH.

  • Recommended Solvents: Protein precipitation is a common extraction method. Methanol is a suitable solvent for this purpose.[6]

Step 4: Minimize Oxidative Stress

  • Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the collection tubes or during the extraction process to prevent oxidative degradation.

  • Minimize Air Exposure: Keep sample tubes capped and minimize the exposure of the sample to air.

Experimental Workflow for Preventing Degradation

experimental_workflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_extraction Sample Extraction cluster_analysis Analysis cluster_storage Storage A Collect blood in K2-EDTA tubes B Chill immediately (on ice) A->B C Centrifuge at 4°C B->C D Separate plasma C->D E Protein Precipitation (Methanol) D->E H Store at -70°C (Long-term) D->H Storage F Vortex and Centrifuge E->F G LC-MS/MS Analysis F->G

Caption: Recommended sample handling and preparation workflow.

Data on Stability

The following tables summarize the stability of Pentoxifylline and its metabolite M5 under various conditions as reported in the literature.

Table 1: Stability of Pentoxifylline Metabolite M5 in Rat Plasma [6]

ConditionDurationStability (%)
Room Temperature7 hours92.31 - 108.80
4°C7 hours90.84 - 111.40
-70°C7 hours86.40 - 114.63
-70°C (Long-term)54 days94.56 - 109.17
Freeze-Thaw Cycles4 cycles97.34 - 108.58

Table 2: Stability of Pentoxifylline Under Forced Degradation Conditions [3][4]

ConditionStability
Elevated Temperature (up to 45°C)Stable
Light ExposureStable
Acidic StressStable
Alkaline StressSubject to degradation
Oxidative StressSubject to degradation

Potential Degradation Pathway

The ketone group on the 5-oxohexyl side chain is a potential site for degradation. One identified degradation pathway under oxidative stress involves the formation of a gem-dihydroperoxide derivative.[5]

degradation_pathway Metabolite This compound (Metabolite M5) DegradationProduct gem-Dihydroperoxide Derivative Metabolite->DegradationProduct Degradation OxidativeStress Oxidative Stress (e.g., H₂O₂) OxidativeStress->DegradationProduct

Caption: Potential oxidative degradation pathway.

Detailed Experimental Protocol: Plasma Sample Preparation

This protocol is a general guideline for the preparation of plasma samples for the analysis of this compound.

  • Sample Thawing: Thaw frozen plasma samples at room temperature or in a 4°C water bath.

  • Aliquoting: Vortex the thawed sample gently. Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Protein Precipitation:

    • Add 300 µL of ice-cold methanol to the plasma aliquot.

    • For samples where oxidative degradation is a major concern, methanol containing an antioxidant (e.g., 0.1% BHT) can be used.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for analysis.

  • Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system for quantification.

References

Technical Support Center: Analysis of Pentoxifylline and its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Pentoxifylline (PTX) and its byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Pentoxifylline and its metabolites?

A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] HPTLC has also been used for stability-indicating assays.[7] LC-MS/MS is generally preferred for bioanalytical studies due to its higher sensitivity and specificity, especially for complex matrices like plasma.[5][6][8]

Q2: What are the major metabolites of Pentoxifylline I should be looking for?

A2: The primary metabolites of Pentoxifylline are a secondary alcohol, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I or M1), and two carboxylic acids, 1-(4-carboxybutyl)-3,7-dimethylxanthine (Metabolite IV or M4) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V or M5).[9] It is important to consider these metabolites in pharmacokinetic and metabolism studies as they contribute to the overall biological activity of the drug.[9]

Q3: My Pentoxifylline sample is degrading during analysis. What are the likely causes and solutions?

A3: Pentoxifylline is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is relatively stable under acidic and thermal stress but can degrade under alkaline and oxidative conditions.[7][10] A novel gem-dihydroperoxide derivative has been identified as a major oxidative degradation product.[11] To minimize degradation, ensure your samples and standards are stored at appropriate temperatures (e.g., -80°C for long-term storage of plasma samples), protected from light, and analyzed promptly after preparation.[10] Using a validated stability-indicating analytical method is crucial to separate the parent drug from its degradation products.[7][12]

Q4: I am observing poor peak shape and resolution in my HPLC analysis. What can I do?

A4: Poor peak shape and resolution can be caused by several factors. Here are a few troubleshooting steps:

  • Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase is critical.[2] Fine-tuning the mobile phase composition can significantly improve separation. The pH of the mobile phase can also affect the retention and peak shape of acidic metabolites.[4]

  • Column Selection: A C18 column is commonly used for Pentoxifylline analysis.[1][4] However, if you are experiencing issues, trying a different stationary phase (e.g., C8 or phenyl-hexyl) might provide better selectivity.[6][13]

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution. A typical flow rate is around 1 mL/min.[1][2]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.

Q5: How can I minimize matrix effects in my LC-MS/MS bioanalysis of Pentoxifylline?

A5: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS.[14][15] Here are some strategies to mitigate them:

  • Effective Sample Preparation: Use a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is often more effective at removing matrix components than simple protein precipitation.[3][16]

  • Chromatographic Separation: Optimize your chromatography to separate Pentoxifylline and its metabolites from endogenous matrix components, particularly phospholipids.[15][17]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[17] If a stable-isotope labeled IS is not available, a structural analog can be used.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[13]

Troubleshooting Guides

Issue 1: Low Recovery of Pentoxifylline and Metabolites from Biological Samples
Potential Cause Troubleshooting Step
Inefficient Extraction Method The choice of extraction solvent and pH is crucial. For liquid-liquid extraction, ensure the solvent is appropriate for the polarity of the analytes.[18] For solid-phase extraction, optimize the wash and elution steps.[16]
Analyte Instability during Extraction Pentoxifylline can be unstable at alkaline pH.[7] Ensure the pH of your sample and extraction solutions is controlled. Keep samples on ice or at a controlled low temperature during processing.
Binding to Labware Use low-binding tubes and pipette tips, especially when working with low concentrations of analytes.
Incomplete Elution from SPE Cartridge Test different elution solvents and volumes to ensure complete recovery of all analytes from the SPE cartridge.
Issue 2: Inconsistent Quantitative Results
Potential Cause Troubleshooting Step
Matrix Effects As discussed in the FAQs, matrix effects can lead to significant variability.[14] Assess matrix effects from different lots of biological matrix and consider a more rigorous sample clean-up or the use of a stable isotope-labeled internal standard.[17][19]
Improper Standard Curve Preparation Ensure your calibration standards are prepared in the same biological matrix as your samples to mimic the matrix effect.[2] The concentration range of the calibration curve should bracket the expected concentrations in the study samples.[1]
Instrument Variability Perform regular system suitability tests to ensure the analytical instrument is performing consistently. Check for fluctuations in pump pressure, detector response, and autosampler injection volume.
Analyte Adsorption Pentoxifylline or its metabolites may adsorb to parts of the HPLC or LC-MS/MS system. Prime the system with a high-concentration standard before running your samples.

Data Presentation

Table 1: HPLC Method Validation Parameters for Pentoxifylline Analysis

ParameterPentoxifyllineMetabolite I (M1)Metabolite V (M5)Reference
Linear Range (ng/mL) 15 - 40010 - 500020 - 15,000[3][5]
Accuracy (%) 98.0 - 110.296.02 - 102.85-[2][3]
Precision (RSD %) < 8.8< 4-[2][3]
Recovery (%) > 9786.5587.50[3][5]
Limit of Detection (LOD) (ng/mL) 50.2-[3][20]
Limit of Quantification (LOQ) (ng/mL) 150.6-[3][20]

Note: The values presented are a summary from different studies and may vary based on the specific analytical method and matrix.

Experimental Protocols

Detailed Protocol for HPLC-UV Analysis of Pentoxifylline in Plasma

This protocol is a synthesized example based on common practices reported in the literature.[2][3][20]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of human plasma, add an internal standard (e.g., Chloramphenicol).[3]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute Pentoxifylline and the internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC-UV Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of water and acetonitrile (e.g., 80:20 v/v).[2] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Detection Wavelength: 274 nm.[1][2]

  • Column Temperature: 25°C.[2]

3. Quantification

  • Prepare a calibration curve by spiking known concentrations of Pentoxifylline into blank plasma and processing them as described above.

  • Plot the peak area ratio of Pentoxifylline to the internal standard against the concentration.

  • Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Pentoxifylline_Signaling_Pathway cluster_inhibition Pentoxifylline Effects cluster_stimulation PDE Phosphodiesterase (PDE) cAMP Intracellular cAMP PDE->cAMP Increases (by preventing degradation) TNF_alpha TNF-α Synthesis Leukotriene Leukotriene Synthesis Platelet_Aggregation Platelet Aggregation Blood_Flow Improved Blood Flow Platelet_Aggregation->Blood_Flow Contributes to PKA Protein Kinase A (PKA) cAMP->PKA Activates RBC_Deformability RBC Deformability RBC_Deformability->Blood_Flow Pentoxifylline Pentoxifylline Pentoxifylline->PDE Inhibits Pentoxifylline->TNF_alpha Inhibits Pentoxifylline->Leukotriene Inhibits Pentoxifylline->Platelet_Aggregation Reduces Pentoxifylline->RBC_Deformability Improves

Caption: Signaling pathways modulated by Pentoxifylline.

Pentoxifylline_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standard Sample_Collection->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Separation HPLC/LC-MS Separation Reconstitution->HPLC_Separation Detection UV or MS/MS Detection HPLC_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Concentration Calculation Calibration_Curve->Quantification

Caption: A typical experimental workflow for Pentoxifylline analysis.

Pentoxifylline_Analysis_Pitfalls cluster_pitfalls Common Pitfalls cluster_causes Potential Causes cluster_solutions Solutions Degradation Sample Degradation pH_Temp Incorrect pH or Temperature Degradation->pH_Temp Matrix_Effects Matrix Effects Coeluting_Interferences Co-eluting Interferences Matrix_Effects->Coeluting_Interferences Poor_Resolution Poor Peak Resolution Suboptimal_Chroma Suboptimal Chromatography Poor_Resolution->Suboptimal_Chroma Low_Recovery Low Analyte Recovery Inefficient_Extraction Inefficient Extraction Low_Recovery->Inefficient_Extraction Control_Conditions Control Storage & Handling pH_Temp->Control_Conditions Improve_Cleanup Improve Sample Cleanup Coeluting_Interferences->Improve_Cleanup Optimize_Method Optimize HPLC/LC Method Suboptimal_Chroma->Optimize_Method Validate_Extraction Validate Extraction Protocol Inefficient_Extraction->Validate_Extraction

Caption: Logical relationships of common pitfalls in Pentoxifylline analysis.

References

Technical Support Center: Chiral Separation of Pentoxifylline Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of chiral separation of Pentoxifylline and its metabolites, primarily focusing on High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Pentoxifylline and its primary chiral metabolite, Lisofylline (Metabolite I).

Issue 1: Poor or No Enantiomeric Resolution

Q1: I am not seeing any separation between the enantiomers of Lisofylline. What are the likely causes and how can I fix this?

A1: Poor or no resolution is a common challenge in chiral chromatography. Here are the primary factors to investigate:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for a wide range of chiral compounds.[1][2] For Pentoxifylline and its metabolites, a ChiralPak AD column (amylose derivative) has been shown to be effective.[3][4]

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier and any additives, plays a crucial role in enantioseparation.

    • Organic Modifier: In normal-phase chromatography, alcohols like 2-propanol or ethanol are common modifiers. The percentage of the organic modifier can significantly impact resolution.

    • Additives: Small amounts of additives, such as diethylamine (DEA) for basic compounds, can improve peak shape and resolution.[3][4]

  • Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the CSP, which can improve resolution.

Troubleshooting Steps:

  • Verify Column Selection: Ensure you are using a suitable chiral stationary phase. If resolution is still not achieved, consider screening other types of CSPs (e.g., cyclodextrin-based, protein-based).[2][5][6]

  • Optimize Mobile Phase: Systematically vary the percentage of the organic modifier. For example, if using a hexane/2-propanol mobile phase, try different ratios (e.g., 90:10, 85:15, 80:20).

  • Adjust Additive Concentration: If using an additive like DEA, optimize its concentration. Typically, a concentration of 0.01% to 0.1% is a good starting point.[3][4]

  • Reduce Flow Rate: Decrease the flow rate to see if resolution improves. Be mindful that this will increase the run time.

Issue 2: Peak Splitting

Q2: I am observing split peaks for one or both of the Lisofylline enantiomers. What could be causing this?

A2: Peak splitting can arise from several factors, both chemical and mechanical.[7][8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[9]

  • Column Contamination or Voids: A blocked frit or a void at the column inlet can disrupt the sample band, leading to a split peak.[8]

  • Co-elution: The split peak might actually be two different compounds eluting very close to each other.[8]

  • High Sample Concentration: Overloading the column with too much sample can lead to non-ideal chromatographic behavior and peak splitting.[7]

Troubleshooting Steps:

  • Check Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase.

  • Inspect and Clean the Column: If you suspect contamination, disconnect the column and flush it in the reverse direction. If the problem persists, the column may need to be replaced.

  • Reduce Injection Volume/Concentration: Inject a smaller volume or a more dilute sample to see if the peak shape improves.[8]

  • Optimize Method Parameters: Adjusting the mobile phase composition or temperature may help to resolve co-eluting peaks.

Issue 3: Peak Tailing

Q3: My peaks for Pentoxifylline and its metabolites are showing significant tailing. How can I improve the peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

  • Active Sites on the Column: Residual silanol groups on the silica support of the CSP can interact with basic analytes, causing tailing.

  • Inadequate Buffering: If the mobile phase pH is not properly controlled, it can lead to peak tailing for ionizable compounds.

  • Column Overload: Injecting too much sample can also result in tailing peaks.

Troubleshooting Steps:

  • Use a Mobile Phase Additive: For basic compounds like Pentoxifylline and its metabolites, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help to block the active sites on the stationary phase and improve peak shape.[3][4]

  • Adjust pH: Ensure the mobile phase is adequately buffered if working in reverse-phase or with ionizable compounds.

  • Decrease Sample Load: Reduce the amount of sample injected onto the column.

  • Consider a Different Column: If tailing persists, a column with a different stationary phase or better end-capping might be necessary.

FAQs (Frequently Asked Questions)

Q4: What is a typical starting method for the chiral separation of Pentoxifylline and Lisofylline?

A4: A good starting point for method development, based on published literature, would be:[3][4]

  • Column: ChiralPak AD (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / 2-Propanol (84:16, v/v) with 0.01% Diethylamine

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 273 nm[10][11]

Q5: How does Pentoxifylline metabolize, and which metabolites are chiral?

A5: Pentoxifylline is extensively metabolized in the body. The primary metabolic pathways are reduction and oxidation.[12][13][14]

  • Metabolite I (M1 or Lisofylline): Formed by the reduction of the oxo group on the hexyl side chain to a hydroxyl group. This creates a chiral center, resulting in two enantiomers: (+)-(S)-M1 and (-)-(R)-M1.[3]

  • Metabolite V (MV): Formed by oxidation of the terminal methyl group on the side chain to a carboxylic acid. This metabolite is achiral.[12]

Q6: Can I use reversed-phase chromatography for the chiral separation of Pentoxifylline metabolites?

A6: While normal-phase chromatography is more common for this specific separation, some chiral stationary phases are designed to work in reversed-phase mode.[1] Cyclodextrin-based CSPs, for example, can often be used with reversed-phase eluents.[2][6] However, method development would be required to find a suitable column and mobile phase combination.

Data Presentation

Table 1: Example HPLC Method Parameters for Chiral Separation of Pentoxifylline and Lisofylline
ParameterConditionReference
Column ChiralPak AD (250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase n-Hexane / 2-Propanol (84:16, v/v) + 0.01% Diethylamine[3][4]
Flow Rate 1.5 mL/min[3][4]
Detection UV, 273 nm[10][11]
Injection Volume 20 µLN/A
Column Temperature 25 °CN/A

Note: Injection volume and column temperature are representative values and may need optimization.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solutions: Accurately weigh and dissolve Pentoxifylline and Lisofylline standards in the mobile phase to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).

Protocol 2: Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

  • Injection: Inject an aliquot of the reconstituted sample into the HPLC system.

Visualizations

Metabolic Pathway of Pentoxifylline

Pentoxifylline_Metabolism PTX Pentoxifylline (achiral) M1 Metabolite I (Lisofylline) (chiral) PTX->M1 Reduction MV Metabolite V (achiral) PTX->MV Oxidation

Caption: Metabolic conversion of Pentoxifylline.

Experimental Workflow for Chiral Method Development

Chiral_Method_Development start Start: Define Analytes (Pentoxifylline & Metabolites) csp_selection Select Chiral Stationary Phase (CSP) e.g., Polysaccharide-based start->csp_selection mobile_phase Choose Mobile Phase System (Normal or Reversed Phase) csp_selection->mobile_phase screening Initial Screening (Vary organic modifier %) mobile_phase->screening screening->csp_selection No Resolution optimization Optimize Parameters (Flow rate, temperature, additives) screening->optimization Resolution Achieved validation Method Validation (Linearity, precision, accuracy) optimization->validation end Final Method validation->end

Caption: Workflow for chiral HPLC method development.

Troubleshooting Logic for Peak Splitting

Troubleshooting_Peak_Splitting start Problem: Peak Splitting Observed q1 Is the sample solvent stronger than the mobile phase? start->q1 a1 Action: Dissolve sample in mobile phase. q1->a1 Yes q2 Is the column overloaded? q1->q2 No end Problem Resolved a1->end a2 Action: Reduce injection volume or concentration. q2->a2 Yes q3 Is the column frit blocked or is there a void? q2->q3 No a2->end a3 Action: Backflush column. If unresolved, replace column. q3->a3 Yes q3->end No a3->end

Caption: Logic for troubleshooting split peaks.

References

Optimizing mobile phase for better separation of Pentoxifylline derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Pentoxifylline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for separating Pentoxifylline and its derivatives?

A1: The most prevalent method is reversed-phase HPLC (RP-HPLC) using a C18 column.[1][2] The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier, most commonly acetonitrile or methanol.[1][2][3]

Q2: Why is controlling the mobile phase pH crucial for separating Pentoxifylline, which is a basic compound?

A2: Controlling the mobile phase pH is critical because it dictates the ionization state of the analyte.[3][4] Pentoxifylline and its derivatives contain basic functional groups. At a low pH (typically pH < 3), these groups become protonated (positively charged). This can suppress unwanted interactions with residual silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.[5][6] Conversely, operating at a pH well above the analyte's pKa can also be a valid strategy. The key is to maintain a consistent pH at least 1-2 units away from the analyte's pKa to ensure a single ionic form is present, leading to robust and reproducible retention times.[4][7]

Q3: What are common mobile phase additives, and how do they improve separation?

A3: Mobile phase additives are used to enhance peak shape and resolution.[8]

  • Acids (e.g., Formic Acid, Acetic Acid, Trifluoroacetic Acid - TFA): Adding a small concentration (typically 0.1%) of an acid lowers the mobile phase pH. This protonates basic analytes like Pentoxifylline and suppresses the ionization of acidic residual silanol groups on the column packing, minimizing secondary interactions that cause peak tailing.[5][9][10]

  • Bases (e.g., Triethylamine - TEA, Diethylamine - DEA): For basic compounds, a basic additive can sometimes be used to compete with the analyte for active silanol sites, thereby improving peak symmetry.[8][9]

  • Buffers (e.g., Phosphate, Acetate): Buffers are essential for maintaining a constant and reproducible mobile phase pH, which is critical for stable retention times, especially when operating near an analyte's pKa.[3][10]

Q4: My analysis involves separating Pentoxifylline from its forced degradation products. Where do I start with method development?

A4: Forced degradation studies are designed to create potential degradation products under stress conditions like acid/base hydrolysis, oxidation, and heat.[11][12][13][14] A good starting point for separating these diverse derivatives is to use a gradient elution method.[1][12] Begin with a higher percentage of the aqueous phase and gradually increase the organic modifier concentration. This approach will effectively elute compounds with a wide range of polarities, from polar degradation products to the more non-polar parent drug. A Diode Array Detector (DAD) is often used to confirm peak purity.[1][12]

Troubleshooting Guides

Problem: My Pentoxifylline peak is tailing excessively.

Peak tailing is a common issue for basic compounds and is often caused by secondary interactions between the analyte and the stationary phase.[5][15]

  • Initial Check:

    • Is the mobile phase pH appropriate? For basic compounds like Pentoxifylline, residual silanol groups on the silica column packing can cause tailing.[6]

      • Solution: Lower the mobile phase pH to around 2.5-3.0 by adding 0.1% formic or acetic acid. This ensures the silanol groups are not ionized and reduces the unwanted interaction.[5]

    • Are you using a buffer? Inconsistent pH can lead to poor peak shape.

      • Solution: Incorporate a buffer (e.g., 10-20 mM potassium phosphate or ammonium acetate) adjusted to the desired pH.[10]

  • If Tailing Persists:

    • Is the column old or contaminated? Column performance degrades over time.

      • Solution: Try flushing the column with a strong solvent or, if necessary, replace it with a new one. Using a guard column can extend the life of your analytical column.[16][17]

    • Could it be mass overload? Injecting too concentrated a sample can cause peak distortion.[16]

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Advanced Solutions:

    • Use a highly deactivated column: Modern columns are often "end-capped" to block many of the residual silanol groups.[5] Consider using a column specifically designed for the analysis of basic compounds.

    • Add a basic modifier: In some cases, adding a small amount of a basic additive like triethylamine (TEA) can improve peak shape by competing with the analyte for active sites.[9]

Problem: The resolution between Pentoxifylline and a key derivative is poor.

Poor resolution means the peaks are not sufficiently separated.

  • Modify the Mobile Phase Strength (% Organic):

    • Isocratic Elution: If the peaks are eluting too quickly, decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase. This will increase retention times and may improve separation.[7] If they are eluting too late, a slight increase in the organic modifier may help.

    • Gradient Elution: Make the gradient shallower (i.e., increase the organic modifier percentage more slowly over a longer time). This gives the analytes more time to interact with the stationary phase, often improving resolution.[3]

  • Change the Organic Modifier:

    • The choice of organic solvent affects selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa.[7] These solvents have different properties and can alter the elution order and spacing of peaks. A "solvent triangle" approach can be used to systematically explore different solvent blends.[18]

  • Adjust Mobile Phase pH:

    • A small change in pH can significantly alter the retention of ionizable compounds. Systematically adjust the pH to see if the resolution between the critical pair improves.[7] Be sure to operate within the stable pH range of your column (typically pH 2-8 for standard silica columns).[4]

Data Presentation

Table 1: Example Mobile Phase Compositions for Pentoxifylline Analysis

Organic Modifier (Solvent B)Aqueous Phase (Solvent A)Additives/pHElution ModeColumn TypeApplication
AcetonitrileWater0.1% Formic AcidGradientC18Separation from forced degradation products.[1][12]
Methanol0.02 M Phosphoric AcidpH adjusted to 5.0Isocratic (30:70 v/v)C18Determination of Pentoxifylline and its metabolites.[2]
AcetonitrileWaterNot specifiedIsocratic (45:55 v/v)C18Quantification in human plasma.[1]
AcetonitrileOrthophosphoric acid bufferpH adjusted to 3.0IsocraticC18General quantification in dosage forms.[19]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Pentoxifylline and its Degradation Products

This protocol is a representative method for separating Pentoxifylline from its potential impurities and degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 274 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 10% B

      • 26-30 min: 10% B (re-equilibration)

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Pentoxifylline reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of approximately 100 µg/mL.

    • Sample Solution: For forced degradation samples, neutralize the sample if necessary, then dilute with the diluent to achieve a final concentration in the working range of the method.[11][12] Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Define Separation Goal (e.g., separate PTX from derivatives) select_column Select Column (e.g., C18, C8) start->select_column initial_conditions Initial Mobile Phase Screening (e.g., Acetonitrile/Water vs. Methanol/Water) select_column->initial_conditions eval1 Evaluate Resolution & Peak Shape initial_conditions->eval1 adjust_strength Adjust Organic % or Gradient Slope eval1->adjust_strength Not Optimal peak_tailing_check Is Peak Tailing an Issue? eval1->peak_tailing_check Good Resolution, Poor Shape eval2 Evaluate Resolution & Peak Shape adjust_strength->eval2 eval2->adjust_strength Not Optimal eval2->peak_tailing_check Optimal adjust_ph Adjust pH with Acid/Buffer (e.g., 0.1% Formic Acid) peak_tailing_check->adjust_ph Yes final_method Final Optimized Method peak_tailing_check->final_method No eval3 Evaluate Resolution & Peak Shape adjust_ph->eval3 eval3->adjust_strength Resolution Worsened eval3->final_method Optimal

Caption: A general workflow for systematic mobile phase optimization in RP-HPLC.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed for Pentoxifylline check_ph Is Mobile Phase pH < 3.5? start->check_ph add_acid Action: Add 0.1% Formic or Acetic Acid to Mobile Phase check_ph->add_acid No check_column Is Column Old or Overused? check_ph->check_column Yes end_good Problem Resolved add_acid->end_good replace_column Action: Flush with Strong Solvent or Replace Column check_column->replace_column Yes check_concentration Is Sample Concentration Too High? check_column->check_concentration No replace_column->end_good dilute_sample Action: Dilute Sample and Re-inject check_concentration->dilute_sample Yes end_bad If problem persists, consider specialized column (e.g., for basic compounds) check_concentration->end_bad No dilute_sample->end_good

Caption: A decision tree for troubleshooting peak tailing of basic compounds.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Pentoxifylline and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pentoxifylline and its Primary Metabolites' Performance with Supporting Experimental Data.

Pentoxifylline (PTX), a methylxanthine derivative, is a hemorheological agent used to treat peripheral vascular disease.[1] Its therapeutic effects are attributed not only to the parent drug but also to its active metabolites. This guide provides a comparative analysis of the bioactivity of Pentoxifylline versus its primary metabolites, focusing on their anti-inflammatory, phosphodiesterase (PDE) inhibitory, and rheological properties.

Metabolic Pathway of Pentoxifylline

Pentoxifylline is extensively metabolized in the liver and red blood cells, leading to the formation of several metabolites.[2][3] The three major pharmacologically active metabolites are Metabolite 1 (M1, Lisofylline), Metabolite 4 (M4), and Metabolite 5 (M5).[4][5][6]

Metabolic Pathway of Pentoxifylline PTX Pentoxifylline (PTX) M1 Metabolite 1 (M1) Lisofylline (LSF) PTX->M1 Reduction M4 Metabolite 4 (M4) PTX->M4 Oxidation M5 Metabolite 5 (M5) PTX->M5 Oxidation

Metabolic conversion of Pentoxifylline.

Comparative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of Pentoxifylline and its metabolites.

BioactivityCompoundMetricValueReference
PDE Inhibition PentoxifyllineIC50PDE3: 15.8 µM[7]
PDE5: 7.70 µM[7]
Lisofylline (M1)IC50Data not available
Metabolite 4 (M4)IC50Data not available
Metabolite 5 (M5)IC50Data not available
TNF-α Suppression Pentoxifylline% Inhibition26% at 10 µM[8]
58% at 100 µM[8]
85% at 1000 µM[8]
Lisofylline (M1)ActivityPotent Inhibitor[9]
Metabolite 4 (M4)ActivityPoor Inhibitor[9]
Metabolite 5 (M5)ActivityPoor Inhibitor[9]
Rheological Effects PentoxifyllineEffect↑ RBC Deformability[2][10]
↓ RBC Aggregation[2][10]
↓ Blood Viscosity[11][12]
Lisofylline (M1)Effect↑ RBC Deformability[2][10]
No effect on RBC Aggregation[2][10]

Key Bioactivities: A Detailed Comparison

Phosphodiesterase (PDE) Inhibition

PDE Inhibition Signaling Pathway PTX Pentoxifylline & Metabolites PDE Phosphodiesterase (PDE) PTX->PDE Inhibits ATP ATP PDE->ATP Hydrolyzes cAMP to AMP cAMP cAMP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammation PKA->Inflammation Inhibits (e.g., ↓ TNF-α synthesis)

Mechanism of anti-inflammatory action via PDE inhibition.
TNF-α Suppression

Pentoxifylline and its metabolite Lisofylline (M1) are recognized as potent inhibitors of TNF-α production.[9] In contrast, metabolites M4 and M5 have been shown to be poor inhibitors of lipopolysaccharide (LPS)-stimulated TNF-α release from murine macrophages.[9] For Pentoxifylline, a dose-dependent suppression of TNF-α production has been quantified, with inhibitions of 26%, 58%, and 85% at concentrations of 10 µM, 100 µM, and 1000 µM, respectively.[8] In another study, Pentoxifylline at 0.1 mM and 1 mM inhibited spontaneous TNF-α production in alveolar macrophages from sarcoidosis patients by 91% and 98%, respectively.[14]

Rheological Effects

The hemorheological properties of Pentoxifylline are a cornerstone of its therapeutic action, leading to decreased blood viscosity and improved blood flow.[15] Both Pentoxifylline and its primary active metabolite, Lisofylline (M1), have been demonstrated to increase the deformability of red blood cells (RBCs).[2][10] However, a key difference lies in their effect on RBC aggregation; while Pentoxifylline significantly reduces RBC aggregation, Lisofylline has been found to have no significant effect on this parameter.[2][10] The parent compound also contributes to a reduction in whole blood viscosity.[11][12]

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

A common method for determining PDE inhibition is a fluorescence polarization-based assay.

Workflow:

PDE Inhibition Assay Workflow cluster_0 Reaction cluster_1 Detection cluster_2 Measurement A Incubate PDE enzyme with fluorescently labeled cAMP/cGMP and test compound (PTX/metabolite) B Add binding agent that specifically binds to the fluorescent nucleotide monophosphate product A->B C Measure fluorescence polarization. Higher polarization indicates less PDE activity (more inhibition) B->C

Fluorescence polarization-based PDE inhibition assay.

Detailed Steps:

  • Reaction Setup: In a microplate, the PDE enzyme is incubated with a fluorescently labeled cyclic nucleotide substrate (e.g., cAMP or cGMP) and various concentrations of the test inhibitor (Pentoxifylline or its metabolites).

  • Product Binding: After the enzymatic reaction, a binding agent that specifically recognizes the fluorescently labeled nucleotide monophosphate product is added.

  • Fluorescence Polarization Measurement: The fluorescence polarization of the solution is measured. When the fluorescent product is bound to the larger binding agent, it tumbles more slowly in solution, resulting in a higher fluorescence polarization signal. Conversely, the unbound, smaller fluorescent substrate tumbles rapidly, leading to a low polarization signal. The degree of inhibition is proportional to the increase in the fluorescence polarization signal.

TNF-α Suppression Assay in RAW 264.7 Macrophages

This cell-based assay quantifies the ability of a compound to inhibit the production of TNF-α from macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Workflow:

TNF-α Suppression Assay Workflow cluster_0 Cell Culture & Pre-treatment cluster_1 Stimulation & Incubation cluster_2 Quantification A Culture RAW 264.7 cells B Pre-incubate cells with Pentoxifylline or metabolites A->B C Stimulate cells with LPS B->C D Incubate for a defined period (e.g., 4-24 hours) C->D E Collect cell supernatant D->E F Measure TNF-α concentration using ELISA E->F

Quantification of TNF-α suppression in macrophages.

Detailed Steps:

  • Cell Seeding: RAW 264.7 murine macrophage cells are seeded in a multi-well plate and allowed to adhere.

  • Pre-treatment: The cells are pre-treated with various concentrations of Pentoxifylline or its metabolites for a specified duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and the production of TNF-α.

  • Incubation: The plate is incubated for a period (e.g., 4 to 24 hours) to allow for TNF-α secretion into the cell culture supernatant.

  • Supernatant Collection and Analysis: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit. The percentage of inhibition is calculated by comparing the TNF-α levels in the treated wells to those in the LPS-stimulated control wells without any inhibitor.

Red Blood Cell (RBC) Deformability Assay

RBC deformability can be measured using ektacytometry, which assesses the ability of RBCs to elongate under shear stress.

Workflow:

RBC Deformability Assay Workflow cluster_0 Sample Preparation cluster_1 Ektacytometry cluster_2 Data Analysis A Isolate Red Blood Cells B Incubate RBCs with Pentoxifylline or metabolites A->B C Suspend RBCs in a viscous medium B->C D Subject the suspension to -varying shear stress in an ektacytometer C->D E A laser beam is passed through the suspension, creating a diffraction pattern D->E F The ellipticity of the diffraction pattern is measured to determine the elongation index (EI) E->F

Measurement of RBC deformability by ektacytometry.

Detailed Steps:

  • RBC Isolation and Incubation: Red blood cells are isolated from whole blood and incubated with Pentoxifylline or its metabolites at various concentrations.

  • Suspension in Viscous Medium: The treated RBCs are suspended in a high-viscosity medium.

  • Application of Shear Stress: The RBC suspension is subjected to a range of defined shear stresses within the ektacytometer.

  • Laser Diffraction and Measurement: A laser beam is directed through the sheared sample. The suspended, elongated RBCs diffract the laser light, creating an elliptical diffraction pattern.

  • Calculation of Elongation Index: The shape of this diffraction pattern is analyzed to calculate the Elongation Index (EI), which is a measure of the average deformability of the RBC population. An increase in the EI indicates greater RBC deformability.

References

Validating Pentoxifylline's Active Metabolite as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Pentoxifylline (PTX) and its primary active metabolite, 1-(5-hydroxyhexyl)-3,7-dimethylxanthine, in the context of their potential as therapeutic agents. While the initial query specified "3-Desmethyl-3-(5-oxohexyl) Pentoxifylline," this appears to be a less-common or potentially misidentified compound. The major, pharmacologically active metabolite of Pentoxifylline, formed by the reduction of the 5-oxohexyl side chain, is a key focus of its therapeutic effects and a logical candidate for further drug development. This guide will, therefore, focus on this well-documented metabolite and compare its profile to the parent drug and another therapeutic alternative, Cilostazol.

Comparative Data Overview

The following tables summarize the pharmacokinetic, efficacy, and safety profiles of Pentoxifylline, its major active metabolite, and Cilostazol, a common alternative for the treatment of intermittent claudication.

Table 1: Comparative Pharmacokinetic Profiles

ParameterPentoxifylline (PTX)1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I)Cilostazol
Bioavailability ~20-30% (extended-release)[1][2]Formed in vivo from PTX~40%
Half-life 0.4-0.8 hours[3]1-1.6 hours[1][3]~11-13 hours[4]
Metabolism Extensive first-pass metabolism in the liver and by erythrocytes[1][5]Further metabolizedExtensively metabolized by CYP3A4 and CYP2C19
Excretion Primarily renal (>90% as metabolites)[2][3]Excreted as metabolitesPrimarily renal (74%) and fecal (20%)
Peak Plasma Time 2-4 hours (extended-release)[2]Occurs after PTX peak2-4 hours

Table 2: Comparative Efficacy in Intermittent Claudication

AgentMechanism of ActionKey Efficacy Findings
Pentoxifylline Hemorheologic agent, phosphodiesterase inhibitor[1][3][6]Modest improvement in walking distance compared to placebo[7].
1-(5-hydroxyhexyl)-3,7-dimethylxanthine Similar to PTX, potent phosphodiesterase inhibitor[1]Contributes significantly to the overall therapeutic effect of PTX.
Cilostazol Phosphodiesterase III inhibitor[7]Superior to pentoxifylline in improving walking distance (40-60% improvement vs. 20-25% for PTX)[8].

Table 3: Comparative Safety and Side Effect Profiles

AgentCommon Side EffectsContraindications/Precautions
Pentoxifylline Nausea, vomiting, dizziness, headache[3].Recent cerebral or retinal hemorrhage, hypersensitivity to methylxanthines[9].
1-(5-hydroxyhexyl)-3,7-dimethylxanthine Expected to be similar to PTX.Not established as a standalone drug.
Cilostazol Headache, diarrhea, palpitations, dizziness[8].Congestive heart failure of any severity[10].

Mechanism of Action and Signaling Pathways

Pentoxifylline and its active metabolite exert their therapeutic effects through a multi-faceted mechanism primarily centered on improving blood rheology and reducing inflammation.[3][9][11] A key action is the non-selective inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][6] This increase in cAMP in red blood cells enhances their flexibility, reduces their aggregation, and consequently lowers blood viscosity.[3][12] In immune cells, elevated cAMP inhibits the production of pro-inflammatory cytokines like TNF-α.[1]

pentoxifylline_pathway PTX Pentoxifylline / Metabolite PDE Phosphodiesterase (PDE) PTX->PDE Inhibits cAMP Increased cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA RBC Improved RBC Deformability PKA->RBC TNF Inhibition of TNF-α Synthesis PKA->TNF Viscosity Decreased Blood Viscosity RBC->Viscosity Inflammation Reduced Inflammation TNF->Inflammation experimental_workflow start Start: Blood Collection isolate RBC Isolation and Washing start->isolate incubate Incubation with Test Compounds isolate->incubate analyze Ektacytometry Analysis incubate->analyze data Data Interpretation: Elongation Index vs. Shear Stress analyze->data end End: Comparative Deformability Profile data->end drug_development_logic parent Parent Drug (PTX) metabolism In Vivo Metabolism parent->metabolism side_effects Potential for Side Effects parent->side_effects metabolite Active Metabolite metabolism->metabolite inactive Inactive Metabolites metabolism->inactive therapeutic_effect Desired Therapeutic Effect metabolite->therapeutic_effect inactive->side_effects

References

Absence of Cross-Reactivity Data for Pentoxifylline Immunoassays with Metabolites: A Review of Available Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate drug monitoring and pharmacokinetic studies. This guide addresses the critical topic of cross-reactivity between Pentoxifylline (PTX) and its primary metabolites in the context of immunoassays. However, a comprehensive search of scientific literature and commercial assay providers reveals a significant finding: there are currently no publicly available, dedicated immunoassays for Pentoxifylline with documented cross-reactivity data for its metabolites.

While the primary goal of a direct comparative analysis of Pentoxifylline immunoassays cannot be fulfilled due to the lack of such assays, this guide provides the most relevant available information. This includes data on the lack of interference of Pentoxifylline and its metabolites in immunoassays for a structurally related compound, theophylline, and a discussion on the challenges of developing immunoassays for small molecules like Pentoxifylline.

Pentoxifylline and Its Primary Metabolites

Pentoxifylline, a methylxanthine derivative, undergoes extensive metabolism in the liver and red blood cells. The major pharmacologically active metabolites are:

  • Metabolite I (M1): 1-(5-hydroxyhexyl)-3,7-dimethylxanthine

  • Metabolite IV (M4): 1-(4-carboxybutyl)-3,7-dimethylxanthine

  • Metabolite V (M5): 1-(3-carboxypropyl)-3,7-dimethylxanthine

The plasma concentrations of these metabolites can be significantly higher than the parent drug, making the potential for cross-reactivity a crucial consideration for assay development.

Cross-Reactivity Analysis: The Theophylline Immunoassay Case Study

Given the structural similarity between Pentoxifylline and other methylxanthines, the potential for cross-reactivity with existing immunoassays for these related compounds has been investigated. A key study evaluated the interference of Pentoxifylline and its metabolites on a widely used theophylline immunoassay.

Key Finding: Pentoxifylline and its metabolites do not interfere with the TDx fluorescence polarization immunoassay for theophylline.[1][2] This suggests that antibodies generated for theophylline are highly specific and do not recognize Pentoxifylline or its metabolic products, a positive indicator for the potential to develop a specific immunoassay for Pentoxifylline.

Table 1: Summary of Cross-Reactivity Data

Immunoassay TargetTest Compound(s)Assay MethodResultReference
TheophyllinePentoxifylline and its metabolitesFluorescence Polarization Immunoassay (TDx)No detectable interference[1][2]

Experimental Protocol: Theophylline Immunoassay Interference Study

Objective: To determine if therapeutic concentrations of Pentoxifylline and its metabolites interfere with the measurement of theophylline using a fluorescence polarization immunoassay.

Methodology:

  • Subject Population: Serum samples were obtained from healthy volunteers who had been receiving a standard therapeutic dosage of Pentoxifylline.[2]

  • Sample Analysis: The serum samples were analyzed for theophylline concentration using the Abbott TDx fluorescence polarization immunoassay system.

  • Cross-Reactivity Assessment: The assay results were evaluated for any detectable theophylline concentration, which would indicate cross-reactivity with Pentoxifylline or its metabolites.

Results: The study found that serum theophylline concentrations were undetectable in all samples, demonstrating a lack of interference from Pentoxifylline and its metabolites at therapeutic doses.[2]

Challenges in Developing Immunoassays for Small Molecules

The absence of commercially available immunoassays for Pentoxifylline is likely due to the inherent challenges in developing such assays for small molecules:

  • Hapten Conjugation: Small molecules like Pentoxifylline are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an antibody response. The site of conjugation can significantly influence the specificity of the resulting antibodies.

  • Antibody Specificity: Generating antibodies that can distinguish between the parent drug and its structurally similar metabolites is a significant challenge. Minor modifications to the molecule during metabolism can alter the epitope recognized by the antibody.

  • Metabolite Cross-Reactivity: If the primary metabolites are present in high concentrations, even minor cross-reactivity can lead to inaccurate measurements of the parent drug.

Visualizing the Metabolic Pathway and Immunoassay Workflow

To provide a clearer understanding of the molecular players and the analytical process, the following diagrams illustrate the metabolic pathway of Pentoxifylline and a general workflow for immunoassay development and cross-reactivity testing.

Pentoxifylline_Metabolism cluster_pathways Metabolic Pathways PTX Pentoxifylline (PTX) M1 Metabolite I (M1) 1-(5-hydroxyhexyl)-3,7-dimethylxanthine PTX->M1 Reduction M5 Metabolite V (M5) 1-(3-carboxypropyl)-3,7-dimethylxanthine PTX->M5 Oxidation M4 Metabolite IV (M4) 1-(4-carboxybutyl)-3,7-dimethylxanthine M5->M4 Oxidation Immunoassay_Workflow cluster_dev Assay Development cluster_val Cross-Reactivity Validation hapten Hapten Synthesis (Pentoxifylline derivative) conjugation Conjugation to Carrier Protein hapten->conjugation immunization Immunization conjugation->immunization hybridoma Hybridoma Production immunization->hybridoma screening Antibody Screening & Selection hybridoma->screening assay_dev Selected Antibody screening->assay_dev cross_react_test Cross-Reactivity Testing (with Metabolites M1, M4, M5) assay_dev->cross_react_test data_analysis Data Analysis (% Cross-Reactivity) cross_react_test->data_analysis

References

A Head-to-Head Comparison of Analytical Methods for the Quantification of Pentoxifylline and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for pentoxifylline and its primary metabolites, lisofylline (M1) and 1-(3-carboxypropyl)-3,7-dimethylxanthine (M5). This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data and protocols.

Pentoxifylline, a xanthine derivative, is widely used for its hemorheologic properties. Its clinical efficacy is attributed not only to the parent drug but also to its pharmacologically active metabolites. Accurate and reliable quantification of pentoxifylline and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This guide offers a comparative overview of the most common analytical techniques employed for this purpose, focusing on their performance, experimental procedures, and validation parameters.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. While several techniques have been explored, HPLC and LC-MS/MS have emerged as the most robust and widely adopted methods for the analysis of pentoxifylline and its metabolites.

High-Performance Liquid Chromatography (HPLC)

HPLC with ultraviolet (UV) detection is a well-established and cost-effective technique for the quantification of pentoxifylline and its metabolites. These methods typically involve a reversed-phase column for separation and a UV detector set at a wavelength where the analytes exhibit maximum absorbance (around 273-275 nm). Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical studies due to its superior sensitivity, selectivity, and high throughput capabilities. This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection of a tandem mass spectrometer. Sample preparation can often be simplified to a protein precipitation (PP) step, significantly reducing sample processing time.

The following tables provide a head-to-head comparison of the quantitative performance of various HPLC and LC-MS/MS methods reported in the literature.

Quantitative Performance Data

Table 1: Performance Characteristics of HPLC Methods for Pentoxifylline and Metabolites

Analyte(s)Biological MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Pentoxifylline, LisofyllineRat Serum & TissuesLLE10 - 100,0001093.8 - 106.4< 10.2> 85[1]
PentoxifyllineHuman PlasmaLLE12.5 - 100012.5Not Reported< 5Not Reported[2]
PentoxifyllineHuman PlasmaSPE25 - 10002595 - 105< 5~85[2]
Pentoxifylline, MetabolitesHuman PlasmaSPENot Specified25Not ReportedNot Reported85[2]
Pentoxifylline, LisofyllineHuman PlasmaSPE10 - 1000 (PTX), 15-1000 (M1)10 (PTX), 15 (M1)97.8-102.4< 598 (PTX), 86.9 (M1)[2]
PentoxifyllineHuman SerumLLE10 - 5001092.8 - 107.2< 10.9> 80[3]

Table 2: Performance Characteristics of LC-MS/MS Methods for Pentoxifylline and Metabolites

Analyte(s)Biological MatrixSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Pentoxifylline, Lisofylline, PTX-M5Rat PlasmaPP5-8000 (PTX), 10-5000 (M1), 20-15000 (M5)5 (PTX), 10 (M1), 20 (M5)94.3-104.9< 10.785.4 (PTX), 86.6 (M1), 87.5 (M5)[4]
Pentoxifylline, LisofyllineHuman PlasmaLLE1 - 1000195.8 - 104.2< 8.5Not Reported[5]
Pentoxifylline, Lisofylline, PTX-M5Human PlasmaPPNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]

Other Analytical Techniques: A Brief Overview

While HPLC and LC-MS/MS are the predominant methods, other techniques have been explored for the analysis of pentoxifylline, though detailed validated methods for its metabolites are less common.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and sensitive detection. However, its application to polar and non-volatile compounds like pentoxifylline and its metabolites necessitates a derivatization step to increase their volatility and thermal stability. This additional sample preparation step can increase analysis time and potential for variability.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that requires minimal sample volume and organic solvent consumption. It has the potential for the simultaneous analysis of charged and neutral species. However, its application to the routine quantitative analysis of pentoxifylline metabolites in biological matrices is not well-documented, and challenges in achieving the required sensitivity for pharmacokinetic studies may exist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the HPLC and LC-MS/MS analysis of pentoxifylline and its metabolites.

HPLC-UV Method Protocol
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load 1 mL of plasma onto the cartridge.

    • Wash the cartridge with water and then a low percentage of methanol in water.

    • Elute the analytes with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.

    • Injection Volume: 20 µL.

LC-MS/MS Method Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: C18 or similar reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with a mixture of water and methanol, both containing a small percentage of formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizing the Analytical Workflow

A generalized workflow for the analysis of pentoxifylline and its metabolites in a biological matrix is depicted below. This process highlights the key stages from sample collection to data analysis.

Analytical Workflow for Pentoxifylline Metabolites cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Biological Sample Collection (e.g., Plasma) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PP, LLE, or SPE) SampleStorage->SamplePrep Separation Chromatographic Separation (HPLC or LC) SamplePrep->Separation Detection Detection (UV or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Reporting Reporting DataProcessing->Reporting

Caption: General experimental workflow for the analysis of Pentoxifylline metabolites.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable techniques for the quantitative analysis of pentoxifylline and its metabolites in biological samples. The choice between the two will largely depend on the specific requirements of the study. HPLC-UV offers a reliable and cost-effective solution for routine analysis where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity, selectivity, and throughput, making it the preferred method for demanding bioanalytical applications such as pharmacokinetic studies with low dosage administration. While GC-MS and CE present alternative approaches, the lack of readily available, validated methods for pentoxifylline metabolites currently limits their widespread application in this specific context. The information and protocols provided in this guide serve as a valuable resource for researchers to select and implement the most appropriate analytical strategy for their studies on pentoxifylline.

References

In vivo correlation of Pentoxifylline and 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline levels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacokinetic relationship between the hemorheologic agent Pentoxifylline and its principal in vivo metabolites.

This guide provides a comprehensive comparison of the in vivo plasma concentrations of Pentoxifylline and its major, pharmacologically active metabolites. While the focus of this guide is on the well-characterized metabolites due to their significant in vivo presence, it will also address the metabolic pathway leading to minor metabolites such as 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the compound's metabolic profile.

Pentoxifylline, chemically known as 1-(5-oxohexyl)-3,7-dimethylxanthine, undergoes extensive first-pass metabolism, resulting in low bioavailability of the parent drug (20-30%).[1] It is primarily metabolized in the liver and erythrocytes into several compounds.[2] The major and pharmacologically active metabolites found in plasma are Lisofylline (Metabolite I or M1), a product of reduction, and two carboxylic acid derivatives (Metabolite IV or M4, and Metabolite V or M5), which are products of oxidation.[1][3] Notably, the plasma concentrations of metabolites M1 and M5 can be approximately five and eight times greater than that of the parent Pentoxifylline, respectively.[1][4]

Conversely, demethylated metabolites, including the specified this compound (a demethylated form of the parent drug), are considered minor metabolites.[5] Studies indicate that these demethylated products are formed at very low levels in mammals, and their concentrations in plasma are often below the limit of quantification in pharmacokinetic studies.[1][5] Therefore, a direct and robust in vivo correlation for this specific minor metabolite is not well-established in the available scientific literature. This guide will focus on the quantitative data available for the major metabolites.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Pentoxifylline and its major metabolites, M1 and M5, from a study in healthy human volunteers following a single oral dose of 400 mg of extended-release Pentoxifylline.

Table 1: Pharmacokinetic Parameters of Pentoxifylline and its Major Metabolites

CompoundCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)
Pentoxifylline55.33 ± 22.042.08 ± 1.16516 ± 165
Metabolite M1143 - 3433.2Not Reported
Metabolite M5Not ReportedNot Reported189 - 7057

Data compiled from DrugBank and FDA access data.[1][4] Cmax and Tmax for M1 are reported as ranges from single dose studies. AUC for M5 is a range from single oral doses of 100, 200, and 400 mg.

Metabolic Pathway of Pentoxifylline

Pentoxifylline is metabolized through two primary pathways: reduction and oxidation. A minor pathway involves demethylation. The following diagram illustrates these transformations.

Pentoxifylline_Metabolism PTX Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine) M1 Metabolite M1 (Lisofylline) (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) PTX->M1 Reduction M4 Metabolite M4 (1-(4-carboxybutyl)-3,7-dimethylxanthine) PTX->M4 Oxidation Demethylated This compound & other demethylated metabolites PTX->Demethylated Demethylation (minor pathway) M5 Metabolite M5 (1-(3-carboxypropyl)-3,7-dimethylxanthine) M4->M5 Oxidation

Caption: Metabolic pathways of Pentoxifylline.

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of Pentoxifylline and its major metabolites in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive method.

Objective: To determine the concentration of Pentoxifylline, Metabolite M1, and Metabolite M5 in plasma samples.

Materials:

  • Biological samples (plasma)

  • Pentoxifylline, Metabolite M1, and Metabolite M5 analytical standards

  • Internal Standard (e.g., a deuterated analog of Pentoxifylline)

  • Methanol (HPLC grade)

  • Formic acid

  • Water (deionized)

  • Protein precipitation agent (e.g., methanol or perchloric acid)[6][7]

  • LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation Method): [7]

  • Thaw plasma samples at room temperature.

  • To a 30 µL aliquot of plasma in a microtube, add 20 µL of the internal standard solution.

  • Add 0.5 mL of cold methanol and vortex for 5 minutes to precipitate proteins.

  • Centrifuge the samples at 20,800 x g for 10 minutes.

  • Transfer the supernatant to a clean microtube.

  • Inject a 7 µL aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions:

  • Column: C18 reverse-phase column (e.g., Imtakt Cadenza® CD-C18, 100 × 3 mm, 3 µm)[7]

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and methanol (e.g., 20:80, v/v)[7]

  • Flow Rate: 0.2 mL/min[7]

  • Column Temperature: Ambient or controlled (e.g., 25°C)

  • Injection Volume: 7 µL[7]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: [7]

    • Pentoxifylline: m/z 279.3 > 181.1

    • Metabolite M1: m/z 281.1 > 263.1

    • Metabolite M5: m/z 267.1 > 249.0

    • Internal Standard (example): m/z 285.3 > 187.1 (for Pentoxifylline-d6)

Data Analysis:

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.

  • Determine the concentration of Pentoxifylline and its metabolites in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo pharmacokinetic study of Pentoxifylline and its metabolites.

Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing cluster_analysis Analysis cluster_data_interpretation Data Interpretation A Drug Administration (e.g., Oral dose of Pentoxifylline) B Serial Blood Sampling (at predetermined time points) A->B C Plasma Separation (Centrifugation) B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Quantification (using calibration curves) F->G H Pharmacokinetic Modeling (Cmax, Tmax, AUC) G->H

Caption: General workflow for a pharmacokinetic study.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Pentoxifylline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of experimental data reveals the nuanced anti-inflammatory properties of Pentoxifylline (PTX), a methylxanthine derivative, and its related compounds. This guide synthesizes findings on their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their effects, providing a valuable resource for researchers and drug development professionals in the field of inflammation.

Pentoxifylline, a non-selective phosphodiesterase (PDE) inhibitor, exerts its anti-inflammatory effects primarily by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP leads to the downstream inhibition of the synthesis of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α), a key mediator in inflammatory cascades. Several derivatives of Pentoxifylline have been developed and investigated for their potential to offer enhanced or more selective anti-inflammatory activity. This comparison focuses on Pentoxifylline and its key derivatives, including Lisofylline (LSF), propentofylline, torbafylline, and albifylline.

Quantitative Comparison of Inhibitory Activity

The anti-inflammatory potency of Pentoxifylline and its derivatives is often evaluated by their ability to inhibit phosphodiesterase enzymes and the subsequent reduction in pro-inflammatory cytokine production. The following tables summarize the available quantitative data from various experimental studies.

Table 1: Inhibition of Phosphodiesterase (PDE) Isoforms by Pentoxifylline and Derivatives

CompoundPDE I (CaM-stimulated) IC50 (µM)PDE II (cGMP-stimulated) IC50 (µM)PDE III (cGMP-inhibited) IC50 (µM)PDE IV (rolipram-sensitive) IC50 (µM)
Pentoxifylline>1000200>1000>1000
Propentofylline1002010010
Torbafylline500500>1000>1000
Albifylline>1000300>1000>1000

Source: Data compiled from a study on rat heart cytosol PDE isoforms.[2]

Table 2: Inhibition of TNF-α Production

CompoundCell TypeStimulantIC50 / Inhibition %
PentoxifyllineHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)Dose-dependent inhibition
LisofyllineHuman LeukocytesLPS, Haemophilus influenzae type b, Streptococcus pneumoniaeEqual inhibition to Pentoxifylline
PropentofyllineHuman MonocytesAdvanced Glycation Endproducts (AGEs)Moderate dose-dependent inhibition

Note: Specific IC50 values for TNF-α inhibition are not consistently reported across comparative studies, with many describing dose-dependent effects or qualitative comparisons.

Signaling Pathway of Pentoxifylline's Anti-Inflammatory Action

The primary mechanism of anti-inflammatory action for Pentoxifylline and its derivatives involves the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which can interfere with the signaling pathways that lead to the transcription of pro-inflammatory cytokine genes, such as that for TNF-α.

Figure 1. Simplified signaling pathway of Pentoxifylline's anti-inflammatory effect.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Pentoxifylline and its derivatives.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various PDE isoforms.

Methodology:

  • Enzyme Source: PDE isoforms are typically isolated from tissue homogenates (e.g., rat heart cytosol) using techniques like HPLC on a Mono Q ion-exchange column to separate the different PDE activities (PDE I, II, III, IV).

  • Assay Principle: The assay measures the conversion of radiolabeled cyclic nucleotides (e.g., [³H]cAMP or [³H]cGMP) to their corresponding 5'-mononucleotides by the PDE enzyme.

  • Procedure:

    • The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, the PDE enzyme preparation, and the radiolabeled substrate.

    • For specific isoforms, co-factors are added (e.g., calmodulin and Ca²⁺ for PDE I, or cGMP for PDE II).

    • Various concentrations of the test compounds (Pentoxifylline and its derivatives) are pre-incubated with the enzyme before the addition of the substrate to initiate the reaction.

    • The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period and then terminated, often by boiling.

    • The product (e.g., [³H]5'-AMP) is separated from the unreacted substrate using techniques like anion-exchange chromatography.

    • The radioactivity of the product is measured by liquid scintillation counting.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PDE_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, MgCl₂, PDE enzyme, radiolabeled substrate, co-factors) Start->Prepare_Reaction_Mixture Add_Test_Compound Add Test Compound (Varying Concentrations) Prepare_Reaction_Mixture->Add_Test_Compound Incubate Incubate (e.g., 30°C) Add_Test_Compound->Incubate Terminate_Reaction Terminate Reaction (e.g., Boiling) Incubate->Terminate_Reaction Separate_Product Separate Product from Substrate (Anion-exchange chromatography) Terminate_Reaction->Separate_Product Measure_Radioactivity Measure Product Radioactivity (Scintillation Counting) Separate_Product->Measure_Radioactivity Calculate_Inhibition Calculate % Inhibition Measure_Radioactivity->Calculate_Inhibition Determine_IC50 Determine IC50 Value (Dose-Response Curve) Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Figure 2. Experimental workflow for the Phosphodiesterase (PDE) Inhibition Assay.
TNF-α Release Inhibition Assay

Objective: To measure the ability of test compounds to inhibit the release of TNF-α from immune cells stimulated with an inflammatory agent.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are cultured in an appropriate medium.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production and release of TNF-α.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (Pentoxifylline and its derivatives) for a specific duration before or concurrently with LPS stimulation.

  • Incubation: The treated and stimulated cells are incubated for a period (e.g., 4 to 24 hours) to allow for TNF-α production and secretion into the culture supernatant.

  • Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant containing the secreted TNF-α is collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a sensitive immunoassay, most commonly an Enzyme-Linked Immunosorbent Assay (ELISA). The ELISA typically involves capturing the TNF-α with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a measurable colorimetric or fluorescent signal.

  • Data Analysis: The amount of TNF-α in the treated samples is compared to that in the untreated (LPS-stimulated) control. The percentage of inhibition is calculated, and if a range of concentrations is tested, an IC50 value can be determined.

TNF_Alpha_Inhibition_Assay cluster_workflow Cell_Culture Culture Immune Cells (e.g., PBMCs, THP-1) Pre-treatment Pre-treat with Test Compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate (4-24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify TNF-α (ELISA) Supernatant_Collection->ELISA Data_Analysis Analyze Data (% Inhibition, IC50) ELISA->Data_Analysis

Figure 3. Workflow for the TNF-α Release Inhibition Assay.

Discussion and Conclusion

The available data indicates that Pentoxifylline and its derivatives are effective inhibitors of inflammation, primarily through the non-selective inhibition of phosphodiesterases. Propentofylline appears to be a more potent PDE inhibitor across several isoforms compared to Pentoxifylline.[2] In terms of direct anti-inflammatory effects, studies suggest that Lisofylline has a comparable ability to Pentoxifylline in inhibiting TNF-α and IL-1β production.

The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these and other novel anti-inflammatory compounds. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the mechanisms and methodologies in this area of research. Further head-to-head studies with standardized assays and a broader range of derivatives are warranted to fully elucidate the comparative anti-inflammatory profiles of these promising therapeutic agents.

References

A Comparative Guide to the Bioequivalence of Two Extended-Release Pentoxifylline 400 mg Tablets

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the bioequivalence of a newly developed generic 400 mg extended-release (ER) pentoxifylline tablet and its reference product, Trental® 400 mg ER. The data and methodologies presented are based on a comprehensive bioequivalence study conducted in healthy adult male volunteers under both fasting and fed conditions.

Pharmacokinetic Data Comparison

The bioequivalence of the two formulations was assessed by comparing key pharmacokinetic parameters. The study measured the concentration of pentoxifylline in blood plasma over a 24-hour period following a single dose of either the test or reference product. The primary endpoints for bioequivalence are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).

Table 1: Pharmacokinetic Parameters of Test and Reference ER Pentoxifylline Tablets under Fasting Conditions [1][2]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 144.4 ± 79.2150.0 ± 94.0
AUC0-t (ng·hr/mL) 845.4 ± 481.8871.1 ± 441.4
AUC0-∞ (ng·hr/mL) 868.4 ± 486.9893.7 ± 445.1
Tmax (hr) 3.29 ± 1.8953.70 ± 2.553
T½ (hr) 1.651.59

Table 2: Pharmacokinetic Parameters of Test and Reference ER Pentoxifylline Tablets under Fed Conditions [1][2]

Pharmacokinetic ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 157.8 ± 826.5162.1 ± 869.7
AUC0-t (ng·hr/mL) 826.5 ± 853.8869.7 ± 894.8
AUC0-∞ (ng·hr/mL) 853.8894.8
Tmax (hr) 5.44.1
T½ (hr) 2.061.80

Table 3: Statistical Analysis of Pharmacokinetic Parameters for Bioequivalence Assessment (Fasting State) [3]

Pharmacokinetic ParameterGeometric Mean Ratio (Test/Reference)90% Confidence Interval
Cmax 0.9487.9% - 111.2%
AUC0-t 0.9689.2% - 103.8%
AUC0-∞ 0.9689.1% - 103.7%

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the results of a bioequivalence study.

Study Design

The study was conducted as a single-dose, two-treatment, two-period, two-sequence, randomized crossover design.[2][3] This design means that each volunteer received both the test and reference drugs in a random order, with a washout period between the two treatments to ensure that the first drug was completely eliminated from the body before the second was administered. Two separate studies were conducted: one under fasting conditions and another under fed conditions.[1][2][3][5]

Study Population

Thirty-two healthy adult male volunteers participated in each study.[2][3]

Drug Administration and Blood Sampling

In each study period, volunteers received a single 400 mg tablet of either the test or reference pentoxifylline formulation. A total of twenty-two blood samples were collected from each volunteer over a 24-hour period.[1][2][3]

Analytical Method

The concentration of pentoxifylline in the plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2][3] Chloramphenicol was used as an internal standard. The method had a lower limit of quantification of 5 ng/mL and an upper limit of quantification of 500 ng/mL.[1][2][3]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated from the plasma concentration-time data for each individual using a non-compartmental analysis.[1][2][3] To test for bioequivalence, the data for Cmax, AUC0-t, and AUC0-∞ were log-transformed and analyzed using an Analysis of Variance (ANOVA) to assess the effects of treatment, period, sequence, and subject.[1][2][3]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for extended-release tablets.

Bioequivalence_Study_Workflow cluster_screening Volunteer Screening & Selection cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Sample & Data Analysis s1 Inclusion/Exclusion Criteria Assessment s2 Informed Consent p1_admin Randomized Administration (Test or Reference Drug) s2->p1_admin p1_sampling Serial Blood Sampling (e.g., 0-24 hours) p1_admin->p1_sampling washout Washout Period (e.g., 1 week) p1_sampling->washout bioanalysis Bioanalytical Method (e.g., HPLC) p1_sampling->bioanalysis p2_admin Crossover Administration (Alternate Drug) washout->p2_admin p2_sampling Serial Blood Sampling (e.g., 0-24 hours) p2_admin->p2_sampling p2_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI for Cmax, AUC) pk_analysis->stat_analysis conclusion Bioequivalence Conclusion stat_analysis->conclusion

Bioequivalence Study Workflow Diagram

References

The Influence of Smoking on Pentoxifylline Metabolism: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals should be aware of the significant impact of smoking on the metabolism and therapeutic effectiveness of Pentoxifylline. Clinical evidence demonstrates that cigarette smoking alters the pharmacokinetic profile of this widely used hemorheologic agent, primarily by inducing hepatic enzymes responsible for its breakdown. This guide provides a detailed comparison of Pentoxifylline metabolism in smokers versus non-smokers, supported by experimental data, to inform clinical practice and future drug development.

Pentoxifylline, a xanthine derivative, undergoes extensive first-pass metabolism in the liver, where it is converted into several active metabolites.[1][2] The primary metabolic routes are reduction to 1-(5-hydroxyhexyl)-3,7-dimethylxanthine (Metabolite I or MI) and oxidation to 1-(3-carboxypropyl)-3,7-dimethylxanthine (Metabolite V or MV).[2][3] Emerging evidence strongly suggests that the cytochrome P450 enzyme CYP1A2 plays a crucial role in the metabolism of Pentoxifylline.[4] This is particularly relevant in the context of smoking, as polycyclic aromatic hydrocarbons present in cigarette smoke are potent inducers of CYP1A2.[5][6][7] This induction can lead to accelerated drug clearance and potentially reduced therapeutic efficacy in smokers.[6][8]

Comparative Pharmacokinetics: Smokers vs. Non-Smokers

A key study conducted by Mauro et al. (1992) provides a direct comparison of Pentoxifylline's pharmacokinetic parameters between smokers and non-smokers. The findings from this study are summarized in the tables below, illustrating the tangible effects of smoking on the drug and its primary active metabolite.

Pentoxifylline Pharmacokinetic Parameters
ParameterSmokers (n=10)Non-smokers (n=10)P-value
Cmax (ng/mL) 163 ± 89198 ± 76NS
AUCss (ng·hr/mL) 620 ± 321828 ± 369NS
Oral Clearance (L/minute/kg) 0.22 ± 0.080.15 ± 0.06< 0.05

Cmax: Maximum plasma concentration; AUCss: Area under the curve at steady state; NS: Not Significant. Data from Mauro et al., 1992.[9]

Metabolite I (MI) Pharmacokinetic Parameters
ParameterSmokers (n=10)Non-smokers (n=10)P-value
Cmax (ng/mL) 480 ± 262811 ± 481< 0.05
AUCss (ng·hr/mL) 1438 ± 8192864 ± 1375< 0.02

Cmax: Maximum plasma concentration; AUCss: Area under the curve at steady state. Data from Mauro et al., 1992.[9]

The data clearly indicates that while the peak plasma concentration and overall exposure of the parent drug, Pentoxifylline, were not statistically different between the two groups, its oral clearance was significantly greater in smokers.[9] More strikingly, both the maximum concentration and the steady-state exposure of the active metabolite MI were significantly reduced in smokers compared to non-smokers.[9] These findings suggest an accelerated metabolism of Pentoxifylline in smokers, leading to lower levels of its active metabolite.

Experimental Protocols

The comparative pharmacokinetic data presented above was obtained from a study with a robust experimental design.

Study Design: A multiple-dose, parallel-group study was conducted with two groups of healthy male volunteers: 10 smokers and 10 non-smokers.

Inclusion Criteria:

  • Smokers: Defined as individuals smoking at least 10 cigarettes per day for a minimum of one year.

  • Non-smokers: Defined as individuals who had not smoked for at least one year.

Dosing Regimen: All participants received a 400 mg controlled-release tablet of Pentoxifylline every 8 hours for a total of 17 doses to achieve steady-state concentrations.[9]

Blood Sampling: On the final day of dosing, multiple blood samples were collected over an 8-hour period to determine the plasma concentrations of Pentoxifylline and its metabolites.[9]

Analytical Method: Plasma samples were analyzed using a validated high-performance liquid chromatography (HPLC) method to quantify the concentrations of Pentoxifylline and its metabolite MI.

Visualizing the Process

To better understand the experimental process and the metabolic pathway involved, the following diagrams are provided.

G cluster_screening Participant Screening cluster_dosing Dosing Regimen cluster_sampling Pharmacokinetic Analysis p1 Healthy Male Volunteers p2 Inclusion Criteria Check (Smoker vs. Non-smoker) p1->p2 d1 Pentoxifylline 400mg Controlled-Release Tablet p2->d1 d2 Administer every 8 hours for 17 doses d1->d2 s1 Blood Sample Collection (over 8 hours) d2->s1 s2 Plasma Separation s1->s2 s3 HPLC Analysis s2->s3 s4 Determine PTX and MI Concentrations s3->s4 comp Comparative Analysis (Smokers vs. Non-smokers) s4->comp

Caption: Experimental workflow for the comparative study.

G cluster_smoking Influence of Smoking cluster_liver Hepatic Metabolism cluster_outcome Pharmacokinetic Outcome smoking Cigarette Smoke (Polycyclic Aromatic Hydrocarbons) cyp1a2 CYP1A2 Enzyme smoking->cyp1a2 Induces ptx Pentoxifylline ptx->cyp1a2 Metabolized by metabolites Metabolite I (MI) (Active) Metabolite V (MV) (Active) cyp1a2->metabolites Produces outcome Increased Oral Clearance of PTX Decreased Cmax and AUC of MI (in Smokers) metabolites->outcome

Caption: Pentoxifylline metabolic pathway and the influence of smoking.

Conclusion

The presented evidence underscores the critical need to consider a patient's smoking status when prescribing Pentoxifylline. The induction of CYP1A2 by cigarette smoke leads to a more rapid clearance of the parent drug and significantly lower concentrations of its active metabolite, MI. This altered metabolic profile may have implications for the therapeutic efficacy of Pentoxifylline in smokers. For researchers and drug development professionals, these findings highlight the importance of accounting for smoking as a variable in clinical trials and suggest a potential area for the development of novel formulations or alternative therapies that are less susceptible to such metabolic variations. Further research is warranted to explore the clinical consequences of these pharmacokinetic differences and to establish whether dose adjustments are necessary for smokers to achieve optimal therapeutic outcomes.

References

Safety Operating Guide

Safe Disposal of 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Safety Precautions

Before handling 3-Desmethyl-3-(5-oxohexyl) Pentoxifylline for disposal, it is essential to understand its potential hazards. Based on the Material Safety Data Sheet (MSDS) for the parent compound, Pentoxifylline, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2][3][4]

  • Handling: Avoid creating dust.[2] Handle the compound in a well-ventilated area to minimize inhalation exposure.[2][3] Do not eat, drink, or smoke when handling the product.[3][4]

  • Health Hazards: The parent compound, Pentoxifylline, is harmful if swallowed.[1][3][4][5]

Table 1: Hazard Information for Pentoxifylline (Parent Compound)

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed[3][4][5]P264: Wash skin thoroughly after handling.[3][4]
P270: Do not eat, drink or smoke when using this product.[3][4]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
P330: Rinse mouth.[3][4]
P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

II. Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

  • Categorization: Classify this compound as a non-hazardous pharmaceutical waste unless institutional guidelines or local regulations state otherwise.[6][7][8]

  • Segregation: Do not mix this waste with other waste streams such as biohazardous waste, sharps, or hazardous chemical waste.[7][8] Use a designated waste container for non-hazardous pharmaceutical waste.[6][8]

Step 2: Containerization and Labeling

  • Primary Container: Place the waste in a securely sealed, leak-proof container that is compatible with the chemical. The original product container is often suitable if it is in good condition.

  • Labeling: Clearly label the waste container as "Non-Hazardous Pharmaceutical Waste" and include the full chemical name: "this compound". Ensure the label also includes the date of disposal and the name of the generating laboratory or researcher.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and separate from incompatible materials.

Step 4: Final Disposal

  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.[3][9]

  • Approved Disposal Facility: Arrange for the disposal of the waste through a licensed and approved waste disposal facility.[3][4] Common disposal methods for non-hazardous pharmaceutical waste include incineration at a medical waste treatment facility or a waste-to-energy plant.[6][8]

  • Documentation: Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and the name of the disposal company.

III. Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.

DisposalDecisionPathway cluster_assessment 1. Hazard Assessment cluster_procedure 2. Disposal Procedure A Review MSDS of Parent Compound (Pentoxifylline) B Identify Health Hazards: Harmful if Swallowed A->B C Determine Required PPE: Gloves, Goggles, Lab Coat A->C D Categorize as Non-Hazardous Pharmaceutical Waste E Segregate from Other Waste Streams D->E F Package in Labeled, Leak-Proof Container E->F G Store in Designated Secure Area F->G H Consult Institutional EHS & Local Regulations G->H I Dispose via Approved Waste Facility (e.g., Incineration) H->I J Maintain Disposal Records I->J DisposalWorkflow start Start: Waste Material identify Identify & Segregate: Non-Hazardous Pharmaceutical Waste start->identify containerize Containerize & Label: - Secure, Leak-Proof Container - Chemical Name, Date, Origin identify->containerize store Store: Designated Secure Area containerize->store consult Consult: Institutional EHS & Local Regulations store->consult dispose Final Disposal: Approved Waste Facility consult->dispose document Document: Record Disposal Details dispose->document end End: Properly Disposed Waste document->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.